AZD5248
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1254318-44-9 |
|---|---|
Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-amino-N-[(1S)-1-cyano-2-[4-(4-cyanophenyl)phenyl]ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c23-14-17-3-7-19(8-4-17)18-5-1-16(2-6-18)13-20(15-24)26-21(27)22(25)9-11-28-12-10-22/h1-8,20H,9-13,25H2,(H,26,27)/t20-/m0/s1 |
InChI Key |
NNUFRZJZOXVZIT-FQEVSTJZSA-N |
Isomeric SMILES |
C1COCCC1(C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N |
Canonical SMILES |
C1COCCC1(C(=O)NC(CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
AZD5248: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD5248, a potent, orally bioavailable inhibitor of Cathepsin C, also known as Dipeptidyl Peptidase 1 (DPP1). This document details the molecular interactions, signaling pathways, and key experimental findings related to this compound, with a focus on providing in-depth information for research and development purposes.
Core Mechanism of Action: Inhibition of Cathepsin C (DPP1)
This compound functions as a potent and selective inhibitor of Cathepsin C (DPP1)[1][2][3][4][5]. DPP1 is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within the azurophilic granules of neutrophils. These neutrophil serine proteases (NSPs) include neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). The activation of these NSPs is a key event in the maturation of neutrophils.
By inhibiting DPP1, this compound effectively prevents the proteolytic processing of pro-NSPs into their active forms. This leads to a reduction in the activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects mediated by these proteases.
Signaling Pathway of this compound Action
The mechanism of action of this compound can be visualized as a direct inhibition of a key enzymatic step in the neutrophil maturation and activation pathway.
Caption: this compound inhibits Cathepsin C (DPP1), preventing the activation of neutrophil serine proteases.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Species | Value | Reference |
| IC50 (Cathepsin C) | Human | 44 nM | [1][3][5] |
| Rat | 67 nM | [1][3] |
Table 1: In Vitro Potency of this compound against Cathepsin C.
| Parameter | Species | Dosing | Time Point | % Inhibition | Reference |
| Neutrophil Elastase Activity | Rat | Twice daily | 8 days | ~90% | [6] |
| Proteinase 3 Activity | Rat | Twice daily | 8 days | ~64% | [6] |
| Cathepsin G Activity | Rat | Twice daily | 8 days | ~88% | [6] |
Table 2: In Vivo Efficacy of this compound on Neutrophil Serine Protease Activity in Rat Bone Marrow.
Key Experimental Methodologies
This section outlines the methodologies used in the preclinical evaluation of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and rat Cathepsin C.
Protocol Outline:
-
Recombinant human or rat Cathepsin C was incubated with a fluorescently labeled substrate.
-
This compound was added at varying concentrations.
-
The rate of substrate cleavage was measured by detecting the fluorescent signal over time.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for determining the in vitro potency of this compound.
In Vivo Pharmacodynamic Studies in Rats
Objective: To assess the effect of this compound on the activity of neutrophil serine proteases in rats.
Protocol Outline:
-
Rats were administered this compound orally, typically twice daily, for a specified duration (e.g., up to 14 days).
-
At various time points, bone marrow and blood samples were collected.
-
Neutrophils were isolated from the collected samples.
-
The activity of neutrophil elastase, proteinase 3, and cathepsin G was measured using specific substrates.
-
The percentage of inhibition of NSP activity was calculated relative to vehicle-treated control animals.
It was observed that the maximal inhibition of NSPs was achieved after approximately 8 days of treatment, which is consistent with the turnover rate of neutrophils in rats (4-6 days)[3][5]. This finding underscores that the pharmacodynamic effect of this compound is dependent on the maturation rate of new neutrophils with inhibited DPP1.
Adverse Effect: Aortic Binding
A critical finding in the preclinical development of this compound was its binding to the aorta in rats, as observed in quantitative whole-body autoradiography (QWBA) studies[6][7]. This adverse effect led to the termination of its clinical development.
Proposed Mechanism of Aortic Binding
The aortic binding of this compound is hypothesized to result from a chemical reaction between the drug and aldehydes present in elastin, a major component of aortic tissue[7]. Elastin is cross-linked by aldehydes, and it is proposed that a reactive moiety on this compound forms a covalent bond with these aldehydes.
Caption: Hypothesized mechanism of this compound aortic binding.
Experimental Assays for Aortic Binding
To investigate this off-target effect, two key assays were developed:
-
Aldehyde Chemical Reactivity Assay: A simple assay to measure the reactivity of this compound and its analogs with aldehydes.
-
In Vitro Competitive Covalent Binding Assay: A novel assay to assess the competitive binding of compounds to aortic tissue in the presence of a radiolabeled tracer.
These assays were instrumental in understanding the structural basis of the aortic binding and in guiding the development of second-generation DPP1 inhibitors, such as AZD7986, which were optimized to eliminate this liability.
Conclusion
This compound is a potent inhibitor of Cathepsin C (DPP1) that effectively reduces the activity of neutrophil serine proteases in vivo. Its mechanism of action is well-characterized and directly linked to the inhibition of a key enzyme in neutrophil maturation. However, the discovery of significant aortic binding in preclinical studies highlighted a critical safety liability that halted its development. The investigation into this adverse effect has provided valuable insights for the development of safer, next-generation DPP1 inhibitors.
References
- 1. Cathepsin C inhibitors: property optimization and identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibitors: property optimization and identification of a clinical candidate. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
AZD5248: A Technical Guide to Dipeptidyl Peptidase 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD5248 is a potent and selective inhibitor of dipeptidyl peptidase 1 (DPP1), a cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs). By targeting DPP1, this compound was developed to mitigate the downstream inflammatory effects of NSPs, such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), which are implicated in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and bronchiectasis.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the toxicological findings that led to the termination of its development. Furthermore, it details the experimental protocols for key assays relevant to the study of DPP1 inhibitors and contextualizes the therapeutic potential of this drug class by referencing clinical trial data from other DPP1 inhibitors.
Introduction to Dipeptidyl Peptidase 1 (DPP1)
Dipeptidyl peptidase 1, also known as cathepsin C, is a lysosomal cysteine protease ubiquitously expressed in various tissues, with high levels found in immune cells such as neutrophils, mast cells, and activated macrophages.[1] The primary physiological role of DPP1 is the activation of pro-inflammatory serine proteases within the bone marrow during the maturation of neutrophils.[2] It achieves this by cleaving dipeptides from the N-terminus of NSP zymogens, leading to their conformational activation.[2]
The activation of NSPs is a critical component of the innate immune response. However, excessive or dysregulated NSP activity can lead to tissue damage and is a hallmark of several chronic inflammatory diseases.[1][2] This makes DPP1 an attractive therapeutic target for controlling NSP-mediated inflammation.
This compound: Mechanism of Action and Preclinical Profile
This compound was developed as a potent, selective, and orally bioavailable inhibitor of DPP1. Its mechanism of action revolves around the direct inhibition of the enzymatic activity of DPP1, thereby preventing the activation of downstream NSPs.
Preclinical Pharmacodynamics
Preclinical studies in animal models demonstrated the potent in vivo activity of this compound. In a study involving untreated rats, oral administration of this compound at a dose of 10 mg/kg twice daily for eight consecutive days resulted in a significant reduction in the activity of key NSPs in the bone marrow.[1]
| Neutrophil Serine Protease | Reduction in Activity (%) |
| Neutrophil Elastase (NE) | 90 |
| Proteinase 3 (PR3) | 64 |
| Cathepsin G (CatG) | 88 |
Table 1: In vivo efficacy of this compound in reducing Neutrophil Serine Protease activity in rats after 8 days of treatment with 10 mg/kg twice daily.[1]
Preclinical Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties in multiple preclinical species, including rats, mice, and dogs, with low clearance and high bioavailability.[1] Specific pharmacokinetic parameters from these studies are not publicly available.
Toxicology and Discontinuation of Development
The clinical development of this compound was terminated prior to human dosing due to a critical safety finding in a preclinical toxicology study. A quantitative whole-body autoradiography (QWBA) study in rats revealed significant binding of this compound to the aorta.[3] This finding raised concerns about the potential for long-term cardiovascular toxicity. A mechanistic hypothesis for this aortic binding was proposed, suggesting a chemical reaction between this compound and aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[3]
Signaling Pathway of DPP1 Inhibition
The inhibition of DPP1 by this compound interrupts a key inflammatory cascade. The following diagram illustrates the signaling pathway.
Caption: DPP1 inhibition by this compound blocks the activation of pro-NSPs in the bone marrow.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of DPP1 inhibitors like this compound.
DPP1 Enzyme Inhibition Assay
This assay is designed to determine the in vitro potency of a compound in inhibiting DPP1 enzymatic activity.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by DPP1 to release a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human DPP1 enzyme
-
DPP1 fluorogenic substrate (e.g., H-Gly-Phe-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of recombinant human DPP1 to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
- 1. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AZD5248: A Technical Overview of a Potent Cathepsin C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5248 is a potent, orally bioavailable, small-molecule inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPP1). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[1][2] These proteases are key mediators of tissue damage and inflammation in a variety of diseases.[1] By inhibiting Cathepsin C, this compound was developed with the therapeutic goal of reducing the activity of these downstream proteases, offering a potential treatment for inflammatory conditions.[3][4] However, the development of this compound was terminated prior to human dosing due to a significant preclinical safety finding of aortic binding in rats.[3][5] This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, available preclinical data, and the safety concerns that led to its discontinuation.
Core Properties and Mechanism of Action
This compound is a potent inhibitor of human and rat Cathepsin C. Its mechanism of action involves the direct inhibition of the enzymatic activity of Cathepsin C. This upstream inhibition prevents the proteolytic activation of pro-NSPs into their active forms within the bone marrow during neutrophil maturation.[4][6] The consequent reduction in active NE, PR3, and CG was expected to diminish the inflammatory cascade in target tissues.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₄O₂ | [5] |
| Molecular Weight | 374.44 g/mol | [5] |
| CAS Number | 1254318-44-9 | [5] |
In Vitro Potency
| Target | Species | IC₅₀ (nM) | Reference |
| Cathepsin C | Human | 44 | [5] |
| Cathepsin C | Rat | 67 | [5] |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published. However, it is described as being orally bioavailable.
Preclinical Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of NSP activity. In a key preclinical study, oral administration of this compound to rats demonstrated a time-dependent reduction in the activity of NSPs in the bone marrow.
| Neutrophil Serine Protease | Species | Dose | Duration | % Inhibition in Bone Marrow | Reference |
| Neutrophil Elastase (NE) | Rat | 10 mg/kg (orally, twice daily) | 8 days | 90% | [4] |
| Proteinase 3 (PR3) | Rat | 10 mg/kg (orally, twice daily) | 8 days | 64% | [4] |
| Cathepsin G (CG) | Rat | 10 mg/kg (orally, twice daily) | 8 days | 88% | [4] |
These results indicate that sustained inhibition of Cathepsin C by this compound effectively suppresses the maturation of key inflammatory proteases. The maximal effect was observed after approximately 8 days of treatment, which is consistent with the turnover rate of neutrophils.[4][6]
Preclinical Safety and Reason for Discontinuation
The development of this compound was halted due to findings of aortic binding in a rat quantitative whole-body autoradiography (QWBA) study.[3][5] This binding was significant and raised concerns about potential long-term cardiovascular toxicity.
Aortic Binding and Aldehyde Reactivity Hypothesis
The proposed mechanism for the aortic binding of this compound involves a chemical reaction with endogenous aldehydes present in elastin, a major component of aortic tissue.[3][5] It is hypothesized that the α-amino nitrile core of this compound reacts with these aldehydes to form a stable covalent adduct, leading to the accumulation of the compound in the aorta.[3] This off-target reactivity was a critical safety liability that could not be overcome, leading to the termination of the program.
Experimental Protocols
While the specific, proprietary protocols used by AstraZeneca for the evaluation of this compound are not publicly available, this section provides representative examples of methodologies that would be employed to characterize a Cathepsin C inhibitor.
Cathepsin C Fluorometric Activity Assay (Representative Protocol)
This assay is used to determine the in vitro potency of an inhibitor against Cathepsin C.
-
Reagents and Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., (H-Gly-Phe)₂-AMC)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.
-
Add a small volume of the diluted inhibitor or vehicle to the wells of the microplate.
-
Add the Cathepsin C enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation: 380 nm, Emission: 460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.
-
Neutrophil Serine Protease Activity Assay (Representative Protocol)
This assay measures the activity of NSPs from biological samples, such as bone marrow lysates from treated animals.
-
Reagents and Materials:
-
Bone marrow cell lysate from treated and vehicle control animals
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Specific fluorogenic substrates for each NSP:
-
NE: MeOSuc-Ala-Ala-Pro-Val-AMC
-
PR3: MeOSuc-Ala-Ala-Pro-Val-pNA (colorimetric) or a suitable fluorogenic substrate
-
CG: Suc-Ala-Ala-Pro-Phe-pNA (colorimetric) or a suitable fluorogenic substrate
-
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare bone marrow lysates from animals treated with this compound or vehicle.
-
Determine the total protein concentration of each lysate to normalize activity.
-
Add a standardized amount of lysate protein to the wells of the microplate.
-
Add the specific NSP substrate to the wells to initiate the reaction.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the enzymatic activity, typically expressed as units of activity per milligram of total protein.
-
Compare the NSP activity in the this compound-treated groups to the vehicle control group to determine the percent inhibition.
-
In Vitro Aldehyde Reactivity Assay (Representative Protocol)
This type of assay can be used to assess the potential for a compound to react with aldehydes, providing an early indication of potential off-target reactivity similar to that observed with this compound.
-
Reagents and Materials:
-
Test compound (this compound)
-
A model aldehyde (e.g., glyceraldehyde or a custom-synthesized elastin-related aldehyde)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical system for detecting product formation (e.g., LC-MS/MS)
-
-
Procedure:
-
Incubate the test compound with the model aldehyde in the Reaction Buffer at 37°C.
-
Take samples at various time points.
-
Analyze the samples by LC-MS/MS to monitor for the disappearance of the parent compound and the formation of a new peak corresponding to the mass of the predicted adduct.
-
The rate of adduct formation can be quantified to compare the reactivity of different compounds.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Conclusion
This compound is a well-characterized, potent inhibitor of Cathepsin C that effectively reduces the activity of downstream neutrophil serine proteases in preclinical models. Its development highlighted the potential of targeting Cathepsin C for the treatment of inflammatory diseases. However, the discovery of significant aortic binding in rats, likely due to off-target reactivity with aldehydes in elastin, led to the termination of its development. The case of this compound serves as an important example in drug development, illustrating how unforeseen safety liabilities can halt the progression of an otherwise promising therapeutic candidate. The insights gained from the this compound program have undoubtedly informed the development of subsequent Cathepsin C inhibitors with improved safety profiles.
References
- 1. Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Aortic Affinity of AZD5248 in Rat Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD5248, an orally administered inhibitor of dipeptidyl peptidase 1 (DPP1), demonstrated significant binding to the aorta in preclinical rat models, a finding that ultimately led to the cessation of its clinical development. This document provides a comprehensive technical overview of the available data and methodologies related to the aortic binding of this compound. The core of this issue appears to be a chemical interaction between this compound and aldehydes present in elastin, a major structural protein within the aortic wall. This interaction was investigated through a combination of in vivo imaging and in vitro assays. This paper will detail the experimental approaches used to assess this binding, present the available data in a structured format, and visualize the proposed mechanisms and experimental workflows.
Introduction
This compound was developed as a potent inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C. DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases involved in inflammatory processes. By inhibiting DPP1, this compound was intended to offer a therapeutic benefit in inflammatory diseases. However, during routine preclinical safety evaluations, a significant and persistent accumulation of the compound was observed in the aorta of rats. This unforeseen aortic binding raised safety concerns, prompting further investigation and eventual termination of the drug's development.
The leading hypothesis for this aortic binding centers on the chemical reactivity of this compound with endogenous aldehydes. Specifically, it is proposed that the drug molecule forms a covalent bond with aldehyde groups that are integral to the cross-linking of elastin fibers, the primary component of the aortic extracellular matrix responsible for its elasticity.
Quantitative Data Summary
While the primary literature confirms the observation of aortic binding, specific quantitative data from the pivotal in vivo study remains largely proprietary. The key finding was derived from a quantitative whole-body autoradiography (QWBA) study in rats, which revealed a higher-than-expected and prolonged retention of radiolabeled this compound in the aorta. For illustrative purposes, the following table summarizes the kind of data that would be generated from such a study and from the subsequent in vitro validation assays.
| Parameter | Tissue/Matrix | Value | Units | Significance |
| In Vivo Tissue Distribution (Hypothetical QWBA Data) | ||||
| Peak Concentration (Cmax) | Aorta | High | ng-eq/g | Indicates significant accumulation in the aortic tissue. |
| Area Under the Curve (AUC) | Aorta | High | ng-eq*h/g | Demonstrates prolonged exposure of the aorta to the drug. |
| Half-life (t1/2) | Aorta | Long | hours | Suggests slow clearance from the aortic tissue. |
| In Vitro Aldehyde Reactivity | ||||
| Reactivity with Benzaldehyde | This compound | Positive | N/A | Supports the hypothesis of reactivity with aldehyde groups. |
| In Vitro Competitive Covalent Binding | ||||
| [14C]this compound Binding | Rat Aortic Homogenate | High | pmol/mg protein | Confirms direct binding to aortic tissue components. |
| Inhibition of Binding by Aldehyde Scavengers | Rat Aortic Homogenate | Significant | % | Further implicates aldehyde-mediated binding. |
Experimental Protocols
The investigation into this compound's aortic binding involved three key experimental approaches. While the exact, detailed protocols from the original studies are not publicly available, the following sections describe the standard methodologies for these types of experiments.
Quantitative Whole-Body Autoradiography (QWBA) in Rat Models
QWBA is a powerful technique used to visualize and quantify the distribution of a radiolabeled compound throughout the entire body of an animal.
-
Radiolabeling: this compound was synthesized with a radioactive isotope, likely Carbon-14 ([14C]), to enable its detection.
-
Animal Model: Male Wistar rats were likely used for the study.
-
Dosing: A single dose of [14C]this compound was administered to the rats, likely via oral gavage to mimic the intended clinical route.
-
Time Points: Animals were euthanized at various time points post-dose (e.g., 1, 4, 8, 24, 48, and 168 hours) to assess the distribution and elimination of the drug over time.
-
Sample Preparation: Immediately after euthanasia, the rat carcasses were frozen in a carboxymethylcellulose matrix. Sagittal sections of the entire frozen animal were then cut using a cryomicrotome.
-
Imaging: The thin sections were exposed to a phosphor imaging plate, which captures the radiation emitted from the [14C]this compound. The plate was then scanned to create a digital autoradiogram.
-
Quantification: The intensity of the radioactive signal in different tissues, including the aorta, was quantified using image analysis software and compared to a standard curve to determine the concentration of the drug and its metabolites.
Aldehyde Chemical Reactivity Assay
This in vitro assay was designed to directly test the hypothesis that this compound can react with aldehyde groups.
-
Reactants: this compound was incubated with a model aldehyde, such as benzaldehyde or propionaldehyde, in a suitable buffer system.
-
Reaction Conditions: The incubation was likely carried out under physiological conditions (e.g., pH 7.4, 37°C) for a defined period.
-
Analysis: The reaction mixture was analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of a new product resulting from the reaction between this compound and the aldehyde. The disappearance of the parent compounds would also be monitored.
In Vitro Competitive Covalent Binding Assay
This assay aimed to demonstrate the direct covalent binding of this compound to aortic tissue and to investigate the role of aldehydes in this process.
-
Tissue Preparation: Aortas were harvested from untreated rats and homogenized to create a tissue preparation containing the native proteins, including elastin.
-
Incubation: The aortic homogenate was incubated with radiolabeled [14C]this compound.
-
Competitive Binding: To confirm the role of aldehydes, parallel incubations were performed in the presence of compounds known to react with and "scavenge" aldehydes (e.g., hydralazine).
-
Measurement of Covalent Binding: After incubation, the proteins were precipitated and washed extensively to remove any unbound [14C]this compound. The amount of radioactivity remaining in the protein pellet, representing covalently bound drug, was then quantified using liquid scintillation counting. A reduction in radioactivity in the presence of aldehyde scavengers would indicate that the binding is aldehyde-dependent.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Implications
The available evidence strongly indicates that the observed aortic binding of this compound in rat models is due to a covalent interaction with aldehyde groups within elastin fibers. This was established through in vivo QWBA studies and corroborated by in vitro chemical reactivity and competitive binding assays. While this compound was designed to inhibit the enzymatic activity of DPP-1, its aortic binding appears to be an off-target effect related to the chemical structure of the molecule itself.
This case serves as a critical reminder for drug development professionals of the importance of considering the potential for chemical reactivity of drug candidates with endogenous macromolecules. The development of simple in vitro screens, such as the aldehyde reactivity assay, can be invaluable in identifying such liabilities early in the drug discovery process, thereby avoiding costly late-stage failures. Future development of DPP-1 inhibitors has focused on designing molecules that lack this aldehyde reactivity while retaining potent and selective inhibition of the target enzyme.
AZD5248 and the Elastin Cross-Linking Hypothesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of AZD5248, a potent dipeptidyl peptidase 1 (DPP1) inhibitor, was halted prematurely due to an unforeseen off-target interaction: significant binding to the aorta observed in preclinical studies. This finding led to the formulation of the "elastin cross-linking hypothesis," which posited that this compound covalently binds to aldehydes present in elastin, a critical protein for aortic elasticity. This whitepaper provides an in-depth technical guide to the core of this hypothesis, summarizing the available data, outlining the experimental protocols used to investigate this phenomenon, and visualizing the key pathways and workflows. The subsequent development of AZD7986 (brensocatib), a second-generation DPP1 inhibitor devoid of this aortic liability, serves as a crucial case study in mitigating such off-target reactivity.
Introduction: The this compound Aortic Binding Phenomenon
This compound was identified as a promising oral inhibitor of dipeptidyl peptidase 1 (DPP1), a cysteine protease involved in the activation of neutrophil serine proteases, making it a potential therapeutic for inflammatory diseases. However, its development was terminated prior to human dosing following the discovery of significant and irreversible binding to the aorta in rat quantitative whole-body autoradiography (QWBA) studies.[1][2] The aorta is rich in elastin, a protein that derives its elasticity from a unique cross-linking process involving lysine-derived aldehydes. This led to the hypothesis that a chemical reaction was occurring between this compound and these elastin aldehydes.
The Elastin Cross-Linking Hypothesis
The core of the hypothesis is a proposed chemical reaction between the nucleophilic portion of the this compound molecule and the electrophilic aldehyde groups on elastin precursors.[1][2] This reaction is believed to be a condensation reaction, leading to the formation of a stable covalent bond. This irreversible binding was a significant safety concern, as it could potentially disrupt the normal architecture and function of elastin, leading to long-term cardiovascular toxicity.
The Role of Aldehydes in Elastin Cross-Linking
Elastin fibers are formed from tropoelastin monomers, which are cross-linked in the extracellular matrix. This process is initiated by the enzyme lysyl oxidase (LOX), which deaminates the lysine residues on tropoelastin to form highly reactive aldehyde residues (allysine). These aldehydes then spontaneously undergo condensation reactions with other allysine residues or unmodified lysine residues to form the complex, stable cross-links (such as desmosine and isodesmosine) that give elastin its characteristic properties of elasticity and resilience. Any interference with these aldehyde groups could, therefore, have profound effects on the integrity of elastic tissues.
Experimental Evidence and Methodologies
A series of in vitro assays were developed to investigate and confirm the elastin cross-linking hypothesis for this compound. While detailed, step-by-step protocols from the original studies are not publicly available, this section outlines the principles and general procedures of the key experiments.
Quantitative Whole-Body Autoradiography (QWBA)
QWBA was the initial in vivo study that revealed the aortic binding of this compound.[1][2]
-
Objective: To determine the distribution of a radiolabeled drug candidate in the whole animal body.
-
General Protocol:
-
A radiolabeled version of this compound (e.g., with 14C) is administered to rats.
-
After a predetermined time, the animals are euthanized and flash-frozen.
-
The frozen carcass is embedded in a carboxymethylcellulose matrix and sectioned sagittally into thin slices.
-
The sections are exposed to a phosphor imaging plate or X-ray film.
-
The resulting autoradiogram shows the distribution and concentration of the radiolabel, and therefore the drug, in different tissues and organs.
-
-
Key Finding for this compound: High and persistent levels of radioactivity were observed in the aorta, indicating irreversible binding.
Aldehyde Chemical Reactivity Assay
An in vitro assay was developed to directly test the reactivity of this compound with aldehydes.[1][2]
-
Objective: To determine if this compound reacts with simple aldehydes that mimic those found in elastin.
-
General Protocol:
-
This compound is incubated with a model aldehyde (e.g., benzaldehyde or propionaldehyde) under physiological conditions (pH, temperature).
-
The reaction mixture is analyzed over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the depletion of the parent compound (this compound) and the formation of any new products.
-
The rate of reaction or the percentage of reacted compound is used as a measure of reactivity.
-
-
Key Finding for this compound: this compound showed significant reactivity with these model aldehydes, supporting the hypothesis of a direct chemical reaction.
In Vitro Competitive Covalent Binding Assay
This assay was designed to demonstrate that the binding of this compound to aortic tissue is indeed covalent and can be competed with other aldehyde-reactive molecules.
-
Objective: To confirm the covalent nature of this compound binding to aortic tissue and its specificity for aldehyde groups.
-
General Protocol:
-
Homogenized rat aorta tissue is used as a source of elastin.
-
Radiolabeled this compound is incubated with the aorta homogenate.
-
In parallel incubations, an excess of a non-radiolabeled, known aldehyde-reactive compound (e.g., hydralazine) is added.
-
The amount of radiolabeled this compound bound to the tissue is quantified (e.g., by scintillation counting after washing away unbound drug).
-
-
Key Finding for this compound: The binding of radiolabeled this compound to the aorta homogenate was significantly reduced in the presence of the competing aldehyde-reactive compound, indicating that they were binding to the same sites (the aldehydes) and that the binding of this compound was covalent.
Quantitative Data Summary
While the primary research articles are not publicly available to extract detailed quantitative data, the following table summarizes the key qualitative and semi-quantitative findings from the published abstracts and reviews.
| Experiment | Compound | Result | Interpretation |
| Quantitative Whole-Body Autoradiography (QWBA) | This compound | High, persistent radioactivity in the aorta | Irreversible binding to aortic tissue in vivo. |
| Aldehyde Chemical Reactivity Assay | This compound | High reactivity with model aldehydes | Direct chemical reaction with aldehydes is likely. |
| Aldehyde Chemical Reactivity Assay | AZD7986 | Stable in the presence of model aldehydes | The chemical modification in AZD7986 eliminated aldehyde reactivity. |
| In Vitro Competitive Covalent Binding Assay | This compound | Binding to aorta homogenate was competed by other aldehyde-reactive compounds | Binding is covalent and occurs at aldehyde sites. |
| In Vitro Aortic Tissue Homogenate Binding | AZD7986 | No significant binding observed | AZD7986 does not share the aortic binding liability of this compound. |
Visualizing the Hypothesis and Workflow
Hypothesized Chemical Reaction
The following diagram illustrates the proposed condensation reaction between a generalized structure of this compound (containing a reactive amine) and an allysine residue on a tropoelastin peptide chain.
Experimental Workflow for Investigating Aortic Binding
This diagram outlines the logical flow of the experimental work, from the initial in vivo observation to the in vitro confirmation of the mechanistic hypothesis.
The Solution: AZD7986 (Brensocatib)
The insights gained from the investigation into this compound's aortic binding directly informed the development of a second-generation DPP1 inhibitor, AZD7986 (brensocatib).[3] This compound was specifically designed to eliminate the chemical moiety responsible for the reactivity with aldehydes. AZD7986 was shown to be stable in aldehyde reactivity assays and did not exhibit aortic binding in vitro or in vivo.[3] This successful molecular modification underscores the importance of understanding and mitigating off-target covalent binding in drug development. Brensocatib has since progressed to later-stage clinical trials for various inflammatory respiratory diseases.
Conclusion
The case of this compound and the elastin cross-linking hypothesis serves as a critical lesson in drug development, highlighting the potential for unforeseen off-target covalent interactions. The systematic investigation, from in vivo observation to in vitro mechanistic studies, not only elucidated the cause of the aortic binding but also paved the way for the development of a safer, second-generation molecule. This technical guide has summarized the core evidence and methodologies related to this important toxicological finding. For researchers in drug discovery and development, the this compound story emphasizes the need for early and thorough evaluation of potential covalent binding liabilities, particularly for compounds with reactive functional groups.
References
An In-depth Technical Guide on AZD5248 for Neutrophil Serine Protease Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD5248 is a potent and orally bioavailable small molecule inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. By inhibiting DPP1, this compound effectively prevents the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG). These proteases are key mediators of tissue damage and inflammation in a variety of diseases. Preclinical studies demonstrated the potential of this compound in reducing NSP activity. However, its development was terminated due to findings of aortic binding in rat models. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols relevant to its evaluation.
Core Concepts and Mechanism of Action
Neutrophil serine proteases (NSPs) are a family of proteolytic enzymes stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NSPs are released and contribute to host defense by degrading microbial proteins. However, excessive or dysregulated NSP activity can lead to detrimental tissue damage and is implicated in the pathogenesis of numerous inflammatory diseases.[3][4]
DPP1 is a lysosomal cysteine protease that plays a crucial role in the maturation and activation of several pro-inflammatory serine proteases, including NSPs.[5] this compound is a potent inhibitor of DPP1.[6] By inhibiting DPP1, this compound prevents the proteolytic removal of the N-terminal dipeptide from pro-NSPs, thereby blocking their conversion into active enzymes. This upstream modulation of NSP activity represents a promising therapeutic strategy for a range of neutrophil-driven diseases.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) |
| DPP1 (Cathepsin C) | Human | Enzyme Inhibition | 44 |
| DPP1 (Cathepsin C) | Rat | Enzyme Inhibition | 67 |
Table 2: In Vivo Efficacy of this compound in Rats
| Neutrophil Serine Protease | Treatment Duration | Reduction in Activity |
| Neutrophil Elastase (NE) | 8 days | 90% |
| Proteinase 3 (PR3) | 8 days | 64% |
| Cathepsin G (CG) | 8 days | 88% |
Data obtained from in vivo studies in rats.[2]
Table 3: Preclinical Pharmacokinetics of this compound (Data Unavailable)
Comprehensive pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in mouse and dog models are not publicly available.
Table 4: Aortic Binding of this compound
| Species | Finding | Method |
| Rat | Aortic Binding Detected | Quantitative Whole-Body Autoradiography (QWBA) |
The development of this compound was halted due to this finding.[4][7][8] The proposed mechanism involves the reactivity of this compound with aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[4][7]
Experimental Protocols
In Vitro DPP1/Cathepsin C Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against DPP1.
Materials:
-
Recombinant human DPP1 (Cathepsin C)
-
Fluorogenic DPP1 substrate (e.g., Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant human DPP1 to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic DPP1 substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Assessment of Neutrophil Serine Protease Activity
This protocol describes a general method for measuring NSP activity in vivo following treatment with an inhibitor.
Animal Model:
-
Sprague-Dawley rats are a commonly used model.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the animals for a specified duration and at various dose levels.
-
At the end of the treatment period, collect whole blood or isolate bone marrow cells.
-
Isolate neutrophils from the blood or bone marrow samples using density gradient centrifugation.
-
Lyse the isolated neutrophils to release the intracellular contents, including NSPs.
-
Measure the activity of specific NSPs (NE, PR3, CG) in the cell lysates using specific chromogenic or fluorogenic substrates.
-
Neutrophil Elastase: MeOSuc-Ala-Ala-Pro-Val-pNA
-
Proteinase 3: Boc-Ala-Ala-Nva-SBzl
-
Cathepsin G: Suc-Ala-Ala-Pro-Phe-pNA
-
-
Quantify the proteolytic activity by measuring the change in absorbance or fluorescence over time.
-
Compare the NSP activity in treated animals to that in vehicle-treated controls to determine the percent inhibition.
Quantitative Whole-Body Autoradiography (QWBA) for Aortic Binding
QWBA is a powerful technique to visualize and quantify the distribution of a radiolabeled compound throughout the body.[9][10][11]
Materials:
-
Radiolabeled test compound (e.g., [14C]-AZD5248)
-
Animal model (e.g., rat)
-
Cryostat microtome
-
Phosphor imaging screens
-
Phosphor imager
Procedure:
-
Administer a single dose of the radiolabeled test compound to the animals.
-
At various time points post-administration, euthanize the animals and freeze the entire body in a mixture of hexane and solid CO2.
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) matrix.
-
Collect thin (e.g., 20-40 µm) whole-body sections using a large-format cryostat microtome.
-
Expose the sections to a phosphor imaging screen for a sufficient duration.
-
Scan the screen using a phosphor imager to generate a digital autoradiogram.
-
Quantify the radioactivity in different tissues, including the aorta, by comparing the signal intensity to that of co-exposed radioactive standards.
-
Analyze the data to determine the concentration and retention of the compound and its metabolites in the aorta over time.
Signaling Pathways and Experimental Workflows
DPP1-Mediated Activation of Neutrophil Serine Proteases
The following diagram illustrates the central role of DPP1 in the activation of NSPs.
Caption: DPP1 activates pro-NSPs to their active forms in neutrophil progenitor cells.
Downstream Inflammatory Signaling of Neutrophil Serine Proteases
This diagram depicts the downstream inflammatory consequences of NSP release.
Caption: NSPs degrade ECM, activate cytokines, and modulate chemokines, leading to inflammation.
Experimental Workflow for Preclinical Evaluation of a DPP1 Inhibitor
This workflow illustrates the typical preclinical evaluation process for a novel DPP1 inhibitor.
Caption: Preclinical workflow for the development of a DPP1 inhibitor.
Conclusion
This compound is a well-characterized, potent inhibitor of DPP1 that effectively reduces the activity of downstream neutrophil serine proteases. While its clinical development was halted due to off-target aortic binding, the study of this compound has provided valuable insights into the therapeutic potential of DPP1 inhibition and highlighted critical safety considerations for the development of future molecules in this class. The data and experimental methodologies detailed in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. Neutrophil serine proteases fine-tune the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailor-made inflammation: how neutrophil serine proteases modulate the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neutrophil-derived serine proteases modulate innate immune responses [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. It’s a Trap!—Potential of Cathepsins in NET Formation [mdpi.com]
- 8. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. qps.com [qps.com]
- 11. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Discovery and Development of AZD5248: A Potent DPP-1 Inhibitor with a Checkered History
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5248 is a potent, orally bioavailable inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as Cathepsin C. This enzyme plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, which are implicated in a variety of inflammatory diseases. The development of this compound represented a promising therapeutic strategy for conditions driven by excessive NSP activity. However, its journey was cut short prior to human trials due to a significant safety finding, providing valuable lessons for the field of drug development. This technical guide provides an in-depth overview of the discovery, preclinical development, and the ultimate discontinuation of this compound, including its mechanism of action, key experimental data, and the subsequent evolution of a second-generation inhibitor.
Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases
This compound exerts its pharmacological effect by inhibiting DPP-1, a cysteine protease responsible for the proteolytic activation of pro-NSPs within the bone marrow. By blocking DPP-1, this compound effectively reduces the levels of active NSPs, thereby mitigating their downstream inflammatory effects.
// Nodes ProNSPs [label="Pro-Neutrophil Serine Proteases\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; DPP1 [label="DPP-1 (Cathepsin C)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveNSPs [label="Active Neutrophil Serine Proteases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Tissue Damage", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ProNSPs -> ActiveNSPs [label="Activation"]; DPP1 -> ProNSPs [style=invis]; this compound -> DPP1 [label="Inhibition", arrowhead=tee]; ActiveNSPs -> Inflammation [label="Promotion"];
// Invisible edges for alignment edge [style=invis]; DPP1 -> ActiveNSPs; }
Figure 1: Mechanism of action of this compound.
Preclinical Pharmacology and Efficacy
This compound demonstrated potent inhibition of DPP-1 in preclinical studies.
In Vitro Potency
The inhibitory activity of this compound against human and rat DPP-1 was determined using in vitro enzyme assays.
| Target | Species | IC50 (nM) |
| DPP-1 | Human | 44[1] |
| DPP-1 | Rat | 67[1] |
In Vivo Pharmacodynamics: Reduction of Neutrophil Serine Protease Activity
In vivo studies in rats confirmed that oral administration of this compound led to a significant reduction in the activity of NSPs in both bone marrow and peripheral blood. Treatment for 8 days resulted in a marked decrease in the activity of neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) in the bone marrow.[2]
| Neutrophil Serine Protease | Reduction in Activity (%) |
| Neutrophil Elastase (NE) | 90[2] |
| Proteinase 3 (PR3) | 64[2] |
| Cathepsin G (CatG) | 88[2] |
The Critical Safety Finding: Aortic Binding
Despite its promising efficacy profile, the development of this compound was terminated following a critical finding in a preclinical safety study. A quantitative whole-body autoradiography (QWBA) study in rats revealed significant binding of the radiolabeled compound to the aorta.[2][3] This finding raised concerns about potential long-term cardiovascular toxicity, making the risk-benefit profile unfavorable for progression into human clinical trials.
Mechanistic Hypothesis for Aortic Binding
Subsequent investigations into the mechanism of aortic binding pointed towards a chemical reactivity issue. The proposed hypothesis was that this compound reacts with aldehydes present in elastin, a key protein component of the aorta responsible for its elasticity.[2][3] This covalent binding was a critical liability that necessitated the termination of the program.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elastin [label="Elastin in Aorta", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehydes [label="Aldehyde Groups", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CovalentAdduct [label="Covalent Adduct Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AorticBinding [label="Aortic Binding", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> CovalentAdduct; Aldehydes -> CovalentAdduct; Elastin -> Aldehydes [style=invis]; CovalentAdduct -> AorticBinding;
// Invisible edges for alignment edge [style=invis]; Aldehydes -> AorticBinding; }
Figure 2: Proposed mechanism of this compound aortic binding.
The Evolution to a Second-Generation Inhibitor: AZD7986
The learnings from the this compound program were instrumental in the development of a second-generation DPP-1 inhibitor, AZD7986 (also known as brensocatib). The primary goal of the subsequent lead optimization campaign was to design a potent DPP-1 inhibitor devoid of the aldehyde reactivity and associated aortic binding. Through medicinal chemistry efforts focused on modifying the structural features responsible for the reactivity, scientists successfully identified AZD7986.[4] This new compound retained high potency against DPP-1 but, crucially, did not exhibit the aortic binding liability observed with this compound.[2]
// Nodes Lead_ID [label="Lead Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; AZD5248_Dev [label="this compound Development", fillcolor="#FBBC05", fontcolor="#202124"]; Aortic_Binding [label="Aortic Binding Identified\n(QWBA in Rats)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="this compound Program Terminated", fillcolor="#202124", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(Address Aldehyde Reactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AZD7986_Dev [label="AZD7986 (Brensocatib)\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lead_ID -> AZD5248_Dev; AZD5248_Dev -> Aortic_Binding; Aortic_Binding -> Termination; Termination -> Lead_Opt; Lead_Opt -> AZD7986_Dev; }
Figure 3: Development workflow from this compound to AZD7986.
Experimental Protocols
Detailed experimental protocols for the key assays are summarized below.
In Vitro DPP-1 Inhibition Assay (General Protocol)
A common method for determining in vitro DPP-1 inhibitory activity involves a fluorescence-based assay.
-
Reagents: Recombinant human or rat DPP-1, a fluorogenic substrate (e.g., Gly-Arg-AMC), assay buffer (e.g., MES, pH 6.0, containing DTT and EDTA), and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the DPP-1 enzyme in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
In Vivo Neutrophil Serine Protease Activity Assay (General Protocol)
The activity of NSPs in biological samples can be measured using specific substrates.
-
Sample Collection: Bone marrow and whole blood are collected from treated and vehicle control animals.
-
Sample Preparation: Neutrophils are isolated from the blood, and bone marrow cells are harvested. Cell lysates are prepared to release the intracellular proteases.
-
Enzyme Activity Measurement:
-
Specific chromogenic or fluorogenic substrates for NE, PR3, and CatG are used.
-
The cell lysates are incubated with the respective substrates in an appropriate assay buffer.
-
The change in absorbance or fluorescence is measured over time to determine the enzymatic activity.
-
Activity levels are normalized to the total protein concentration in the lysates.
-
Quantitative Whole-Body Autoradiography (QWBA) (General Protocol)
QWBA is a technique used to visualize and quantify the distribution of a radiolabeled compound in the entire body of an animal.
-
Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., 14C or 3H).
-
Dosing: The radiolabeled compound is administered to rats.
-
Sample Collection: At various time points after dosing, the animals are euthanized and frozen in a block of carboxymethylcellulose.
-
Sectioning: The frozen block is sectioned into thin slices using a cryomicrotome.
-
Imaging: The sections are exposed to a phosphor imaging plate, which captures the radioactive decay.
-
Quantification: The imaging plate is scanned, and the resulting digital image is analyzed to determine the concentration of radioactivity in different tissues and organs by comparing the signal intensity to that of radioactive standards.
Conclusion
The story of this compound is a compelling case study in drug discovery and development. While its potent inhibition of DPP-1 showed great therapeutic promise, the unforeseen aortic binding liability, identified through diligent preclinical safety assessment, led to its discontinuation. This experience underscores the critical importance of thorough safety profiling and mechanistic toxicology in the early stages of drug development. Furthermore, the successful development of the second-generation inhibitor, AZD7986, demonstrates the value of learning from setbacks and applying that knowledge to design safer and more effective medicines. The journey of this compound, though not culminating in a marketed drug, has significantly contributed to the understanding of DPP-1 inhibitors and the broader principles of drug safety.
References
- 1. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AZD5248 In Vitro Competitive Covalent Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5248 is a potent and orally bioavailable covalent inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2] By inhibiting DPP-1, this compound effectively blocks the production of these active NSPs, which are implicated in a variety of inflammatory diseases. However, the clinical development of this compound was halted due to observations of off-target aortic binding in preclinical rat models.[3][4] This binding was hypothesized to be a result of a covalent interaction with elastin, a key protein component of the aorta.[3][4]
To investigate this off-target interaction, a novel in vitro competitive covalent binding assay was developed. This application note provides a detailed protocol for this assay, enabling researchers to assess the potential for covalent binding of test compounds to aortic tissue. The described methodology is critical for identifying compounds with a reduced risk of this off-target liability in drug discovery and development programs focused on covalent inhibitors.
Signaling Pathway of DPP-1 in Neutrophil Serine Protease Activation
DPP-1 is a critical upstream activator in the inflammatory cascade mediated by neutrophils. In the bone marrow, pro-NSPs are synthesized as inactive zymogens. DPP-1, a cysteine protease, proteolytically cleaves the N-terminal dipeptides from these pro-enzymes, leading to their activation.[1][2] These mature, active NSPs are then stored in the azurophilic granules of neutrophils and released at sites of inflammation, where they can contribute to tissue damage. Inhibition of DPP-1 by compounds like this compound prevents this activation step, thereby reducing the levels of active NSPs.
Caption: DPP-1 (Cathepsin C) signaling pathway for neutrophil serine protease activation.
Experimental Protocols
The following protocols are based on the methodologies developed to investigate the covalent binding of this compound to aortic tissue.
Protocol 1: In Vitro Competitive Covalent Binding Assay with Aortic Homogenate
This assay quantifies the ability of a test compound to compete with a radiolabeled tracer for covalent binding sites within aortic tissue homogenate.
Materials:
-
Rat thoracic aorta
-
Homogenization buffer (e.g., PBS, pH 7.4)
-
Radiolabeled tracer (e.g., [¹⁴C]-AZD5248)
-
Unlabeled test compounds
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Incubator
Procedure:
-
Preparation of Aortic Homogenate:
-
Excise thoracic aortas from rats and place them in ice-cold homogenization buffer.
-
Mince the tissue thoroughly and homogenize using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet cellular debris.
-
Collect the supernatant containing the elastin-rich fraction. Determine the protein concentration of the homogenate using a standard protein assay.
-
-
Competitive Binding Incubation:
-
In microcentrifuge tubes, combine a fixed amount of aortic homogenate with a fixed concentration of the radiolabeled tracer.
-
Add varying concentrations of the unlabeled test compound (or vehicle control).
-
Incubate the mixture for a defined period (e.g., 2-4 hours) at 37°C with gentle agitation to allow for covalent bond formation.
-
-
Washing and Detection:
-
Terminate the incubation by adding an excess of ice-cold buffer.
-
Pellet the aortic tissue by centrifugation (e.g., 16,000 x g).
-
Wash the pellet multiple times with buffer to remove unbound radiolabel. This is a critical step to ensure that only covalently bound tracer is measured.
-
After the final wash, solubilize the pellet (e.g., with a tissue solubilizer).
-
Add scintillation fluid to the solubilized pellet and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled tracer.
-
Caption: Experimental workflow for the in vitro competitive covalent binding assay.
Data Presentation
The following table summarizes hypothetical data for this compound and its analogs in the in vitro competitive covalent binding assay. This data is for illustrative purposes to demonstrate how results from this assay can be presented.
| Compound | Target DPP-1 IC50 (nM) | Aortic Binding IC50 (µM) | Selectivity Index (Aortic IC50 / DPP-1 IC50) |
| This compound | 10 | 5 | 500 |
| Analog A | 15 | > 100 | > 6667 |
| Analog B | 8 | 2 | 250 |
| Analog C | 25 | 50 | 2000 |
Note: A higher selectivity index indicates a more favorable profile, with greater potency for the target enzyme (DPP-1) and lower potential for off-target aortic binding.
Conclusion
The in vitro competitive covalent binding assay is a valuable tool for assessing the potential of covalent inhibitors to bind to off-target proteins, such as elastin in the aorta. By incorporating this assay early in the drug discovery process, researchers can identify and prioritize compounds with a lower risk of mechanism-based toxicity, ultimately leading to the development of safer and more effective covalent therapeutics. The detailed protocols and data presentation guidelines provided in this application note are intended to facilitate the implementation of this important assay in laboratories focused on the development of covalent inhibitors.
References
- 1. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Aldehyde Chemical Reactivity Assay for AZD5248
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5248 is a potent, orally bioavailable inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C[1][2][3]. During preclinical development, this compound demonstrated significant aortic binding in rat quantitative whole-body autoradiography (QWBA) studies, which led to the termination of its development[4][5][6]. A mechanistic hypothesis for this observation points to the chemical reactivity of this compound with endogenous aldehydes present in elastin, a key protein responsible for the elasticity of the aorta[4][7]. This reactivity is believed to result in the formation of stable covalent adducts, leading to the accumulation of the compound in aortic tissue. To investigate this hypothesis, a specific aldehyde chemical reactivity assay was developed to characterize the interaction between this compound and aldehyde-containing molecules[4][7].
These application notes provide a detailed protocol for an aldehyde chemical reactivity assay adapted from the principles described in the literature for this compound. The assay is designed to assess the potential of compounds to react with aldehydes, a critical step in early safety assessment for drug candidates with similar structural motifs.
Mechanism of Action and Hypothesized Reactivity
This compound's primary mechanism of action is the inhibition of DPP1, which plays a role in the activation of neutrophil serine proteases[1][2][3]. The off-target reactivity leading to aortic binding is hypothesized to involve the formation of an imidazolidin-4-one adduct between the primary amine of this compound and aldehyde groups within elastin.
Caption: Hypothesized reactivity pathway of this compound with elastin aldehydes.
Quantitative Data Summary
The following table summarizes representative data from an aldehyde chemical reactivity assay, comparing this compound to its structural analogues and a negative control. The data is presented as the percentage of compound consumed following incubation with an aldehyde-rich substrate.
| Compound ID | Description | Aldehyde Reactivity (% Consumption) | Aortic Binding (in vivo) |
| This compound | DPP1 Inhibitor | 85% | High |
| Analogue 1 | N-methylated this compound | <5% | Low |
| Analogue 2 | Amide-derivatized this compound | <5% | Low |
| Control | Structurally unrelated compound | <2% | Negligible |
Experimental Protocols
Protocol 1: Aldehyde Chemical Reactivity Assay
This protocol describes a competitive binding assay to assess the reactivity of a test compound with an aldehyde-rich matrix.
Materials and Reagents:
-
Test compounds (e.g., this compound, analogues)
-
[¹⁴C]-labeled this compound (as a competitive probe)
-
Aortic tissue homogenate (from rat or other suitable species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation fluid
-
Microcentrifuge tubes
-
Incubator/shaker
-
Scintillation counter
Procedure:
-
Preparation of Aortic Homogenate: Homogenize fresh or frozen aortic tissue in ice-cold PBS to a final concentration of 10 mg/mL.
-
Compound Incubation: In microcentrifuge tubes, add the aortic homogenate. Add the unlabeled test compound to achieve a final concentration of 100 µM. Incubate at 37°C with gentle shaking for 18 hours.
-
Competitive Binding: Following the initial incubation, add [¹⁴C]-AZD5248 to each tube at a final concentration of 10 µM.
-
Secondary Incubation: Incubate the samples for an additional 2 hours at 37°C with gentle shaking.
-
Washing: Pellet the aortic tissue by centrifugation (e.g., 14,000 rpm for 10 minutes). Discard the supernatant and wash the pellet three times with ice-cold PBS to remove unbound radioactivity.
-
Quantification: Resuspend the final pellet in a suitable volume of PBS. Add scintillation fluid and quantify the amount of bound [¹⁴C]-AZD5248 using a scintillation counter.
-
Data Analysis: The reduction in [¹⁴C]-AZD5248 binding in the presence of the test compound, compared to a vehicle control, indicates the reactivity of the test compound with the aldehyde sites in the aortic homogenate.
Caption: Workflow for the aldehyde chemical reactivity assay.
Conclusion
The aldehyde chemical reactivity assay is a valuable tool for identifying compounds with the potential for off-target covalent binding to aldehyde-rich tissues. For compounds structurally related to this compound, this assay provides a mechanistic basis for assessing the risk of aortic binding and can guide lead optimization efforts to mitigate this liability. The use of a competitive binding format with a radiolabeled probe offers a sensitive and quantitative method for evaluating compound reactivity in a biologically relevant matrix.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Note: Quantitative Whole-Body Autoradiography (QWBA) of AZD5248
Introduction
AZD5248 is a potent and reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2][3] By inhibiting DPP1, this compound was investigated as a potential therapeutic agent for chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[2][3] As part of the preclinical safety assessment of this compound, a quantitative whole-body autoradiography (QWBA) study was conducted in rats to determine the tissue distribution of the radiolabeled compound.
Key Findings from the QWBA Study
The QWBA study with radiolabeled this compound in rats revealed an unexpected and significant finding: a high and persistent accumulation of radioactivity in the aorta.[1][4][5][6] This aortic binding was a major safety concern and ultimately led to the termination of the clinical development of this compound before it was dosed in humans.[1][4]
Toxicological Implication and Mechanistic Hypothesis
The retention of this compound in the aorta suggested a potential for long-term toxicity. The leading hypothesis for this observation is the covalent binding of this compound to aldehydes present in elastin, a key protein responsible for the elasticity of the aorta.[1][4] Elastin fibers are cross-linked through reactions involving allysine, an aldehyde derivative of lysine, a process catalyzed by the enzyme lysyl oxidase.[5][7][8][9][10] It is proposed that a reactive moiety of the this compound molecule forms a covalent bond with these aldehyde groups, leading to its accumulation in elastin-rich tissues like the aorta.[1] This mechanistic hypothesis was supported by in vitro reactivity assays.[4]
Application of QWBA in Drug Development
This case study of this compound highlights the critical role of QWBA in drug development. QWBA provides a comprehensive visual and quantitative assessment of the distribution of a drug and its metabolites throughout the entire body.[11][12][13][14] This technique is invaluable for:
-
Identifying potential target organs for efficacy and toxicity.
-
Assessing penetration of physiological barriers, such as the blood-brain barrier.
-
Informing dosimetry calculations for human radiolabeled studies.[13][15]
-
Detecting unexpected tissue accumulation, as was the case with this compound and the aorta.
Quantitative Data Summary
While the specific quantitative data from the this compound QWBA study is not publicly available, the following table represents a typical format for summarizing such data. The values are hypothetical and for illustrative purposes only, designed to reflect the reported aortic binding.
| Tissue | Concentration (µg eq/g) at 24 hours | Concentration (µg eq/g) at 168 hours | Tissue-to-Blood Ratio (168 hours) |
| Blood | 0.5 | 0.02 | 1.0 |
| Aorta | 15.2 | 12.5 | 625 |
| Liver | 2.1 | 0.1 | 5.0 |
| Kidney | 3.5 | 0.2 | 10.0 |
| Lung | 1.8 | 0.15 | 7.5 |
| Brain | 0.1 | < 0.01 | < 0.5 |
| Muscle | 0.4 | 0.05 | 2.5 |
| Adipose | 0.8 | 0.1 | 5.0 |
Experimental Protocols
Below is a detailed, representative protocol for a QWBA study, based on standard industry practices and applicable to a compound like this compound.
1. Radiolabeling of this compound
-
Isotope: Carbon-14 ([¹⁴C]) is a commonly used isotope for QWBA due to its long half-life and beta emission characteristics.
-
Labeling Position: The [¹⁴C] label should be introduced into a metabolically stable position of the this compound molecule to ensure that the radioactivity detected represents the parent compound and its metabolites.
-
Radiochemical Purity: The radiochemical purity of [¹⁴C]-AZD5248 should be ≥98%, as determined by radio-HPLC.
-
Specific Activity: The specific activity should be determined to allow for accurate dose preparation and subsequent quantitation.
2. Animal Study
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for QWBA studies. Pigmented Long-Evans rats may be used to assess melanin binding.[12]
-
Animal Husbandry: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Dose Administration: A single dose of [¹⁴C]-AZD5248 is administered to the rats. The route of administration should be the intended clinical route (e.g., oral gavage). The dose level should be pharmacologically relevant and informed by toxicology studies.
-
Study Design: A typical study includes multiple time points to characterize the uptake, distribution, and elimination of the compound. For example, animals might be euthanized at 1, 4, 8, 24, 72, and 168 hours post-dose. Usually, one animal is used per time point.
3. Sample Collection and Processing
-
Euthanasia and Freezing: At the designated time points, animals are euthanized by an approved method (e.g., CO₂ asphyxiation followed by exsanguination). The carcasses are then rapidly frozen in a mixture of hexane and solid CO₂ (-70°C) to prevent autolysis and redistribution of the radiolabeled compound.[14]
-
Embedding: The frozen carcasses are embedded in a block of carboxymethylcellulose (CMC) gel.
-
Sectioning: The frozen blocks are sectioned sagittally using a large-format cryomicrotome. Thin sections (typically 20-40 µm) are collected onto adhesive tape.
4. Imaging and Quantification
-
Autoradiography: The sections are placed in a cassette with a phosphor imaging plate and exposed for a sufficient duration to obtain a clear autoradiographic image.
-
Image Analysis: The imaging plates are scanned using a phosphor imager. The intensity of the radioactive signal in different tissues is quantified using specialized software.
-
Calibration Standards: A set of radioactive standards with known concentrations is co-exposed with the tissue sections to generate a calibration curve. This allows for the conversion of pixel intensity values to concentrations of radioactivity (e.g., in µg equivalents per gram of tissue).
5. Data Analysis and Reporting
-
The concentrations of radioactivity in various tissues are determined at each time point.
-
Tissue-to-blood concentration ratios are calculated to assess the relative accumulation in different organs.
-
The data is compiled into a comprehensive report, including representative autoradiograms and summary tables.
Visualizations
Caption: Proposed mechanism of this compound covalent binding to aortic elastin.
Caption: A typical experimental workflow for a QWBA study.
Caption: Signaling pathway showing DPP1 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CROSS-LINKING IN COLLAGEN AND ELASTIN | Annual Reviews [annualreviews.org]
- 6. Progress on side effects of drugs induced by aortic binding [cjpt.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Mechanism of formation of elastin crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. bioivt.com [bioivt.com]
- 12. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. njdmpk.com [njdmpk.com]
- 14. qps.com [qps.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
Application Note: Protocol for Testing AZD5248 on Elastin Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5248 is an oral dipeptidyl peptidase 1 (DPP1) inhibitor that was under development for the treatment of chronic obstructive pulmonary disease.[1][2] However, its clinical development was halted due to observations of significant binding to the aorta in preclinical rat studies.[1] The proposed mechanism for this aortic binding is a covalent reaction between this compound and aldehyde groups present in elastin, a major protein component of the aortic wall responsible for its elasticity. These aldehyde residues are crucial for the cross-linking of elastin fibers. This application note provides a detailed protocol for researchers to investigate the binding of this compound to elastin in vitro, based on the mechanistic hypothesis. The protocols outlined below describe the isolation of aortic elastin, an aldehyde reactivity assay, and a competitive covalent binding assay.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Aldehyde Reactivity Assay - Spectrophotometric Readings
| Treatment Group | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Standard Deviation | % Aldehyde Reactivity |
| Vehicle Control | ||||||
| This compound (Low Conc.) | ||||||
| This compound (High Conc.) | ||||||
| Positive Control | ||||||
| Negative Control |
Table 2: In Vitro Competitive Covalent Binding Assay - Radioactivity Counts
| Competitor | Concentration | Replicate 1 (CPM/DPM) | Replicate 2 (CPM/DPM) | Replicate 3 (CPM/DPM) | Mean (CPM/DPM) | % Inhibition of Radiolabeled this compound Binding |
| Unlabeled this compound | 0 | 0% | ||||
| 1x | ||||||
| 10x | ||||||
| 100x | ||||||
| Negative Control Compound | 100x |
Experimental Protocols
Protocol 1: Isolation of Insoluble Elastin from Rat Aorta
This protocol describes the extraction of insoluble elastin from rat aortic tissue, which can then be used in subsequent binding assays.
Materials:
-
Wistar rats (Male, 250-300g)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M NaOH
-
Autoclave
-
Centrifuge
-
Lyophilizer
-
Distilled water
Procedure:
-
Euthanize Wistar rats according to institutional guidelines.
-
Excise the thoracic aorta and remove any adhering adipose and connective tissue.
-
Mince the aortic tissue into small pieces.
-
Wash the minced tissue extensively with cold PBS to remove blood components.
-
To remove non-elastin proteins, treat the tissue with 0.1 M NaOH at 95-100°C for 15-30 minutes.
-
Centrifuge the sample and discard the supernatant.
-
Wash the resulting pellet (insoluble elastin) repeatedly with distilled water until the pH is neutral.
-
Lyophilize the purified elastin to obtain a dry powder.
-
Store the lyophilized elastin at -20°C for use in binding assays.
Protocol 2: Aldehyde Chemical Reactivity Assay
This assay is designed to qualitatively and semi-quantitatively assess the reactivity of this compound with aldehyde groups. A common method for detecting aldehydes is the Tollen's test, which results in the formation of a silver mirror in the presence of aldehydes.[3][4][5]
Materials:
-
This compound
-
Tollen's reagent (freshly prepared):
-
Solution A: 5% (w/v) silver nitrate (AgNO₃) in distilled water.
-
Solution B: 10% (w/v) sodium hydroxide (NaOH) in distilled water.
-
Solution C: 2 M ammonia (NH₃) solution.
-
To prepare, add 2 drops of Solution B to 2 mL of Solution A. A brown precipitate will form. Add Solution C dropwise until the precipitate just dissolves.
-
-
Positive control: Formaldehyde solution (an aldehyde-containing compound).
-
Negative control: Acetone (a ketone-containing compound).
-
Test tubes.
-
Water bath.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In separate test tubes, add:
-
Vehicle control (solvent only).
-
This compound solution at various concentrations.
-
Positive control.
-
Negative control.
-
-
Add 1 mL of freshly prepared Tollen's reagent to each test tube.
-
Incubate the test tubes in a warm water bath (approximately 60°C) for 5-10 minutes.[5]
-
Observe the formation of a silver mirror on the inner surface of the test tubes. The intensity of the silver mirror can be visually scored or quantified by dissolving the silver and measuring its concentration via atomic absorption spectroscopy for a more quantitative result.
Protocol 3: In Vitro Competitive Covalent Binding Assay
This protocol outlines a competitive binding assay to determine if this compound covalently binds to elastin. This assay uses a radiolabeled version of this compound to quantify binding.
Materials:
-
Radiolabeled this compound (e.g., [³H]-AZD5248 or [¹⁴C]-AZD5248).
-
Unlabeled this compound.
-
Isolated rat aortic elastin (from Protocol 1).
-
Binding buffer (e.g., PBS, pH 7.4).
-
Negative control compound (a structurally similar compound without the proposed reactive moiety).
-
Microcentrifuge tubes.
-
Scintillation counter and scintillation fluid.
-
Centrifuge.
Procedure:
-
Prepare a suspension of the isolated aortic elastin in the binding buffer.
-
In a series of microcentrifuge tubes, add a fixed concentration of radiolabeled this compound.
-
To these tubes, add increasing concentrations of unlabeled this compound (the competitor). This will compete with the radiolabeled compound for binding to elastin. Include a tube with only radiolabeled this compound (no competitor) to determine maximum binding.
-
As a control, use a high concentration of the negative control compound in a separate tube.
-
Add the elastin suspension to each tube to initiate the binding reaction.
-
Incubate the tubes for a predetermined time (e.g., 1-2 hours) at 37°C with gentle agitation.
-
Following incubation, centrifuge the tubes to pellet the elastin.
-
Carefully remove the supernatant containing the unbound ligand.
-
Wash the elastin pellet with cold binding buffer to remove any non-specifically bound radiolabeled compound. Repeat the wash step.
-
Resuspend the final elastin pellet in a small volume of buffer and transfer it to a scintillation vial.
-
Add scintillation fluid and quantify the amount of bound radiolabeled this compound using a scintillation counter.
-
A decrease in radioactivity in the presence of increasing concentrations of unlabeled this compound indicates competitive binding.
Mandatory Visualization
Caption: Experimental workflow for the in vitro competitive covalent binding assay of this compound to elastin.
References
Application Notes and Protocols for the Use of AZD5248 in Neutrophil Elastase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[1][2] However, unregulated NE activity can lead to proteolytic damage of host tissues, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] Consequently, the inhibition of neutrophil elastase activity is a key therapeutic strategy for these conditions.
AZD5248 is a potent inhibitor of dipeptidyl peptidase 1 (DPP1), also known as cathepsin C. DPP1 is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases, including neutrophil elastase, during their maturation in the bone marrow. By inhibiting DPP1, this compound prevents the activation of pro-NE, leading to a reduction in the amount of active NE in circulating neutrophils. This application note provides a detailed protocol for assessing the indirect inhibitory effect of this compound on neutrophil elastase activity in a cell-based assay.
Quantitative Data for this compound
The following table summarizes the reported inhibitory potency of this compound against its direct target, DPP1 (Cathepsin C).
| Compound | Target | Species | IC50 | Reference |
| This compound | DPP1 (Cathepsin C) | Human | 44 nM | |
| This compound | DPP1 (Cathepsin C) | Rat | 67 nM |
Signaling Pathway of Neutrophil Elastase Activation and Inhibition by this compound
The following diagram illustrates the mechanism by which this compound indirectly inhibits neutrophil elastase activity.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed protocols for the isolation of human neutrophils and the subsequent measurement of neutrophil elastase activity in a cell-based assay designed to evaluate the efficacy of this compound.
Protocol 1: Isolation of Human Neutrophils from Whole Blood
Materials:
-
Human whole blood collected in EDTA tubes
-
Histopaque®-1077
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer 15 mL of anticoagulated human whole blood onto 15 mL of Histopaque®-1077 in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Transfer the granulocyte/erythrocyte pellet to a clean 50 mL conical tube.
-
Resuspend the pellet in 45 mL of RBC Lysis Buffer and incubate for 10 minutes at room temperature with gentle rocking to lyse the red blood cells.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with 25 mL of ice-cold PBS.
-
After the final wash, resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 1% BSA.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration for the assay.
Protocol 2: Fluorometric Neutrophil Elastase Activity Assay with this compound
Materials:
-
Isolated human neutrophils
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
Neutrophil Elastase Assay Buffer (e.g., 100 mM HEPES, pH 7.4, containing 500 mM NaCl)
-
Fluorogenic Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Purified human neutrophil elastase (for standard curve)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission ≈ 380/500 nm)
Procedure:
-
Preparation of this compound dilutions: Prepare a serial dilution of this compound in RPMI 1640 + 1% BSA to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO).
-
Cell Plating and Pre-incubation:
-
Plate the isolated neutrophils at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for inhibition of DPP1 within the cells.
-
-
Neutrophil Stimulation:
-
Stimulate the neutrophils by adding PMA to a final concentration of 100 nM to all wells except for the negative control wells.
-
Incubate the plate for 30-60 minutes at 37°C to induce degranulation and release of neutrophil elastase.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant containing the released neutrophil elastase.
-
-
Elastase Activity Measurement:
-
Prepare a standard curve of purified human neutrophil elastase in the NE Assay Buffer.
-
In a new 96-well black microplate, add 50 µL of the collected supernatant or the neutrophil elastase standards to each well.[3]
-
Prepare a substrate solution by diluting the fluorogenic NE substrate in the NE Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well.[3]
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 15-30 minutes, with readings taken every 1-2 minutes (Ex/Em = 380/500 nm).[3][4]
-
-
Data Analysis:
-
Determine the rate of the reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Subtract the Vmax of the blank (no enzyme) from all readings.
-
Plot the Vmax of the neutrophil elastase standards against their concentrations to generate a standard curve.
-
Determine the concentration of active neutrophil elastase in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of this compound on neutrophil elastase activity.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for Studying AZD5248 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5248 is an orally administered inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C. Its development was halted prior to human trials due to significant toxicity findings in preclinical animal studies.[1][2][3][4] The primary concern was the observation of significant binding of the compound to the aorta in rats, suggesting a potential for serious cardiovascular adverse effects.[1][2][3][5] Further investigation revealed that the mechanism likely involves a chemical reaction with aldehydes that are crucial for the cross-linking of elastin, a key protein in aortic tissue.[1][2][5] In addition to aortic binding, toxicity studies in rats identified the liver, kidney, and thyroid as target organs.[5]
These application notes provide detailed protocols for animal models and in vitro assays to study the characteristic toxicities of this compound. The methodologies are based on the preclinical safety assessment of this compound and are intended to guide researchers in replicating and further investigating these toxic effects.
Key Signaling Pathway
The primary toxicity of this compound is hypothesized to stem from its interaction with elastin cross-linking in the aorta. This process is critical for maintaining the structural integrity of blood vessels.
Caption: Hypothesized mechanism of this compound-induced aortic toxicity.
Experimental Protocols
In Vivo Toxicity Assessment in Rats
This protocol describes a 1-month oral toxicity study in rats to evaluate the systemic toxicity of this compound, with a focus on the identified target organs.
Experimental Workflow:
Caption: Workflow for the 1-month oral toxicity study of this compound in rats.
Methodology:
-
Animal Model: Wistar Hannover rats (10 males and 10 females per group).
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before the study begins.
-
Dose Groups:
-
Group 1: Control (vehicle only)
-
Group 2: 20 mg/kg/day this compound
-
Group 3: 60 mg/kg/day this compound
-
Group 4: 200 mg/kg/day this compound
-
-
Administration: Administer this compound or vehicle orally via gavage once daily for 28 days. Note that due to signs of toxicity, the high-dose female group may require early termination of dosing (e.g., after 2 weeks).[5]
-
In-life Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food consumption weekly.
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize animals.
-
Collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a thorough necropsy and record organ weights (liver, kidneys, thyroid, aorta).
-
Preserve target organs (aorta, liver, kidney, thyroid) and other major tissues in 10% neutral buffered formalin for histopathological examination.
-
-
Histopathology: Process fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides.
Quantitative Whole-Body Autoradiography (QWBA)
This protocol is designed to assess the distribution and potential tissue binding of this compound, particularly in elastic tissues like the aorta.
Methodology:
-
Radiolabeled Compound: Synthesize [¹⁴C]this compound.
-
Animal Model: Male Wistar rats.
-
Administration: Administer a single oral dose of [¹⁴C]this compound.
-
Sample Collection: At various time points post-dose (e.g., 1, 4, 24, 168 hours), euthanize animals and freeze the carcasses in a mixture of hexane and solid CO₂.
-
Sectioning: Embed the frozen carcasses in carboxymethylcellulose and prepare thin (e.g., 40 µm) whole-body sagittal sections using a cryomicrotome.
-
Imaging: Expose the sections to imaging plates and quantify the radioactivity in different tissues using a phosphor imager.
-
Data Analysis: Analyze the distribution of radioactivity, paying close attention to the aorta and other elastic tissues. The results will indicate the extent of tissue retention.[5]
In Vitro Aortic Tissue Binding Assay
This in vitro assay provides a method to assess the competitive binding of compounds to aortic tissue, helping to elucidate the mechanism of aortic toxicity.
Methodology:
-
Aortic Homogenate Preparation:
-
Harvest aortas from untreated rats.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Competitive Binding Assay:
-
Incubate samples of the aortic homogenate with test compounds at a specified concentration (e.g., 100 µM) at 37°C overnight.
-
Add [¹⁴C]this compound to the samples to compete for remaining reactive binding sites and incubate for an additional 2 hours. .
-
Wash the homogenate to remove unbound radiolabel.
-
Measure the remaining radioactivity in the pellet using liquid scintillation counting.
-
-
Data Analysis: A reduction in [¹⁴C]this compound binding in the presence of a test compound indicates competitive binding to the same sites in the aortic tissue.
Data Presentation
Table 1: Summary of 1-Month Oral Toxicity Study Findings in Rats
| Parameter | Control (0 mg/kg/day) | 20 mg/kg/day | 60 mg/kg/day | 200 mg/kg/day |
| Clinical Signs | No abnormalities observed | No significant findings | No significant findings | Signs of toxicity leading to early termination in females |
| Body Weight | Normal gain | No significant effect | No significant effect | Decreased body weight gain |
| Target Organ Weights | ||||
| Liver | Baseline | No significant change | Increased | Increased |
| Kidney | Baseline | No significant change | Increased | Increased |
| Thyroid | Baseline | No significant change | No significant change | Increased |
| Histopathology | ||||
| Liver | No abnormalities | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy | Moderate centrilobular hypertrophy, single-cell necrosis |
| Kidney | No abnormalities | Minimal tubular basophilia | Mild tubular degeneration | Moderate tubular degeneration and regeneration |
| Thyroid | No abnormalities | Minimal follicular cell hypertrophy | Mild follicular cell hypertrophy | Moderate follicular cell hypertrophy |
| Aorta | No abnormalities | No abnormalities | No abnormalities | No light microscopic findings |
Note: This table is a representative summary based on the described toxicities. Actual results may vary.
Table 2: Quantitative Whole-Body Autoradiography (QWBA) Results Summary
| Tissue | Radioactivity Concentration (relative to blood) at 24h post-dose |
| Aorta | High |
| Liver | Moderate |
| Kidney | Moderate |
| Spleen | Moderate |
| Eye | Low |
| Brain | Very Low |
Note: This table illustrates the expected pattern of distribution with significant retention in the aorta.
Conclusion
The provided application notes and protocols outline the key in vivo and in vitro models for investigating the toxicity profile of this compound. The primary toxicity concern is the irreversible binding to the aorta, which can be assessed using QWBA and competitive binding assays. The 1-month oral toxicity study in rats is essential for evaluating the systemic effects on the liver, kidneys, and thyroid. These methodologies provide a robust framework for researchers to understand and further explore the mechanisms of this compound-induced toxicity and can be adapted for the safety assessment of other compounds with similar chemical scaffolds or mechanisms of action.
References
Application Notes and Protocols for Cell-Based Assays of DPP1 Inhibition by AZD5248
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C, is a lysosomal cysteine protease that plays a critical role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). This activation process is essential for the maturation of neutrophils in the bone marrow. Dysregulation of NSP activity is implicated in the pathology of various inflammatory diseases. AZD5248 is a potent inhibitor of DPP1.[1][2] Although its clinical development was halted due to off-target aortic binding, it remains a valuable tool compound for in vitro and preclinical research into the roles of DPP1 and NSPs in disease.[2][3][4]
These application notes provide detailed protocols for two key cell-based assays to evaluate the inhibitory activity of this compound on DPP1: a direct enzymatic assay in a cellular context and a downstream functional assay measuring the release of active neutrophil elastase.
Data Presentation
Quantitative Analysis of this compound Inhibition
| Parameter | Cell/System | Value/Effect | Reference |
| Cell-Based IC50 | THP-1 or U937 cells | Not Publicly Reported | N/A |
| In Vivo Efficacy | Rat Model (oral admin.) | 90% reduction in Neutrophil Elastase activity in bone marrow | [3][4] |
| In Vivo Efficacy | Rat Model (oral admin.) | 64% reduction in Proteinase 3 activity in bone marrow | [3][4] |
| In Vivo Efficacy | Rat Model (oral admin.) | 88% reduction in Cathepsin G activity in bone marrow | [3][4] |
Signaling Pathway and Experimental Workflow
DPP1 Signaling Pathway in Neutrophil Maturation
DPP1 is crucial for the proteolytic activation of pro-NSPs within the azurophilic granules of developing neutrophils in the bone marrow. By cleaving N-terminal dipeptides from the NSP zymogens, DPP1 converts them into their active forms. These mature NSPs are then stored in the granules and can be released upon neutrophil activation at sites of inflammation.
Caption: DPP1-mediated activation of neutrophil serine proteases.
Experimental Workflow for Assessing DPP1 Inhibition by this compound
This workflow outlines the two-pronged approach to characterizing the inhibitory effect of this compound, combining a direct enzymatic assay with a functional downstream assay.
Caption: Workflow for evaluating this compound's inhibition of DPP1.
Experimental Protocols
Assay 1: Direct Cell-Based DPP1 Inhibition Assay in THP-1 Cells
This protocol is adapted from a validated method for measuring intracellular DPP1 activity using a cell-permeable fluorogenic substrate.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
DPP1 substrate: H-Gly-Phe-AFC (amino-fluoro-coumarin)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Plating: On the day of the assay, determine cell viability (e.g., via trypan blue exclusion) and seed 1 x 10^5 viable cells per well in 100 µL of culture medium into a 96-well black, clear-bottom plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
Cell Treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Substrate Addition: Prepare a working solution of the H-Gly-Phe-AFC substrate in an appropriate assay buffer as recommended by the manufacturer. Add 50 µL of the substrate solution to each well.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of substrate cleavage (slope of the linear portion of the kinetic read).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay 2: Downstream Inhibition of Neutrophil Elastase Release from Primary Human Neutrophils
This assay measures the functional consequence of DPP1 inhibition by quantifying the release of active neutrophil elastase from stimulated primary human neutrophils.
Materials:
-
Freshly drawn human whole blood from healthy donors (with appropriate ethical approval)
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Neutrophil Elastase Activity Assay Kit (fluorometric or colorimetric)
-
96-well microplates
-
Plate reader (fluorescence or absorbance, depending on the kit)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation followed by red blood cell lysis. Resuspend the purified neutrophils in HBSS.
-
Cell Plating: Plate the isolated neutrophils at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Pre-treatment: Prepare dilutions of this compound in HBSS. Add the desired concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
Neutrophil Stimulation: Prepare a working solution of PMA (e.g., 100 nM final concentration) in HBSS. Add the PMA solution to the wells to stimulate neutrophil degranulation and elastase release. Include an unstimulated control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant, which contains the released neutrophil elastase.
-
Neutrophil Elastase Activity Measurement:
-
Follow the manufacturer's protocol for the chosen neutrophil elastase activity assay kit.
-
Typically, this involves adding the collected supernatant to a reaction mixture containing a specific neutrophil elastase substrate.
-
Incubate and then measure the fluorescence or absorbance.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition of neutrophil elastase activity for each this compound concentration relative to the PMA-stimulated vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the inhibitory effect.
-
References
- 1. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to solubilize and store AZD5248 for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solubilization, storage, and experimental use of AZD5248, a potent and selective inhibitor of Cathepsin C/Dipeptidyl Peptidase 1 (DPP1). The provided information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies, ensuring reliable and reproducible experimental outcomes. Included are comprehensive data on solubility, step-by-step protocols for stock solution preparation and storage, and a detailed methodology for a cell-based assay to evaluate the inhibitory activity of this compound on neutrophil serine protease activation. Additionally, a signaling pathway diagram and an experimental workflow are presented to visually aid in understanding the mechanism of action and experimental procedures.
Introduction to this compound
This compound is a small molecule inhibitor of Cathepsin C, also known as Dipeptidyl Peptidase 1 (DPP1). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG)[1][2]. By inhibiting Cathepsin C, this compound effectively blocks the maturation and activation of these NSPs, which are key mediators of inflammation and tissue damage in various diseases. These application notes provide essential information for the effective use of this compound in a research setting.
Solubility and Storage
Proper solubilization and storage of this compound are critical for maintaining its stability and activity.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents are summarized in the table below. It is recommended to use dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 37.44 |
| Ethanol | 20 | 7.49 |
| Molecular Weight of this compound: 374.44 g/mol |
Storage Conditions
For long-term stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C in a dry, dark environment.
-
Stock Solutions: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 0.3744 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Cell-Based Assay for Measuring Inhibition of Neutrophil Serine Protease Activity
This protocol outlines a general method for evaluating the efficacy of this compound in inhibiting NSP activity in a relevant cell line (e.g., human neutrophil-like cells such as HL-60 differentiated into a neutrophil phenotype, or primary human neutrophils).
Materials:
-
Differentiated HL-60 cells or isolated primary human neutrophils
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable neutrophil activator
-
Fluorogenic substrate for a specific NSP (e.g., MeOSuc-AAPV-AMC for neutrophil elastase)
-
Assay buffer (e.g., HBSS or PBS)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed differentiated HL-60 cells or primary neutrophils into a 96-well black, clear-bottom plate at a density of 1-5 x 10^5 cells/well in 100 µL of assay buffer.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%. Add the desired concentrations of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO) to the cells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for compound uptake.
-
Cell Stimulation: Prepare a working solution of PMA (e.g., 100 nM final concentration) in assay buffer. Add the PMA solution to all wells except for the unstimulated control wells.
-
NSP Release: Incubate the plate at 37°C for 30-60 minutes to allow for the release of NSPs from the stimulated cells.
-
Substrate Addition: Prepare the fluorogenic NSP substrate according to the manufacturer's instructions. Add the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/500 nm for MeOSuc-AAPV-AMC).
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic read). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway
This compound targets Cathepsin C, an upstream activator of neutrophil serine proteases. The simplified signaling pathway is illustrated below.
Conclusion
These application notes provide a comprehensive guide for the handling and experimental use of the Cathepsin C inhibitor, this compound. Adherence to these protocols for solubilization, storage, and experimental setup will facilitate accurate and reproducible results in studies investigating the role of Cathepsin C and neutrophil serine proteases in various pathological conditions.
References
- 1. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of AZD5248 Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the methodologies for in vivo imaging of the Dipeptidyl Peptidase 1 (DPP1) inhibitor, AZD5248. While the clinical development of this compound was halted due to safety concerns, the preclinical data generated, particularly from Quantitative Whole-Body Autoradiography (QWBA), offers valuable insights for drug development professionals. This document outlines the mechanism of action of this compound, details the experimental protocols for QWBA, and provides a general protocol for radiolabeling small molecules for Positron Emission Tomography (PET) imaging.
Introduction
This compound is a potent and selective inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3][4] By inhibiting DPP1, this compound was developed to reduce the activity of these NSPs, which are implicated in the pathology of various inflammatory diseases.[1][2] Preclinical evaluation of this compound included in vivo imaging to understand its distribution and potential off-target effects.
Mechanism of Action and Signaling Pathway
DPP1 is the primary activator of NSPs within the bone marrow during neutrophil maturation.[3][4][5] It functions by cleaving dipeptides from the N-terminus of inactive NSP zymogens, leading to their activation.[3][4] Once activated, these proteases are stored in neutrophil granules and released at sites of inflammation. Excessive NSP activity can lead to tissue damage. This compound inhibits this initial activation step, thereby reducing the pool of active NSPs.
Dipeptidyl Peptidase 1 (DPP1) Signaling Pathway
Caption: DPP1 activation of neutrophil serine proteases and inhibition by this compound.
Data Presentation: In Vivo Distribution of this compound
The primary method for assessing the in vivo distribution of this compound was Quantitative Whole-Body Autoradiography (QWBA) in rats. This technique provides a comprehensive visualization and quantification of the total radioactivity (parent drug and its metabolites) in tissues over time.
A critical finding from the preclinical QWBA studies was the significant binding of this compound to the aorta. This observation led to the termination of its development before it reached human trials. While detailed public quantitative data tables are not available, the information highlights the power of QWBA in identifying potential safety liabilities early in drug development.
Below is a template table illustrating how quantitative data from a QWBA study is typically presented. The values are hypothetical and for illustrative purposes only.
| Tissue | Concentration of Radioactivity (ng eq./g) |
| 2h | |
| Blood | 150 |
| Plasma | 300 |
| Liver | 5000 |
| Kidney | 3000 |
| Lung | 800 |
| Heart | 400 |
| Brain | 50 |
| Muscle | 200 |
| Aorta | 4500 |
| Bone | 100 |
ng eq./g = nanogram equivalents per gram of tissue.
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA) Protocol for a Radiolabeled Small Molecule in Rats
This protocol provides a detailed methodology for conducting a QWBA study to determine the tissue distribution of a radiolabeled compound.
1. Radiolabeling of the Test Compound:
-
The compound of interest (e.g., this compound) is typically labeled with a long-lived radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H).
2. Animal Dosing:
-
Species: Pigmented Long-Evans or non-pigmented Sprague-Dawley rats are commonly used.[6][7]
-
Administration: A single dose of the radiolabeled compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Dose: The dose level and radioactivity are determined based on the compound's pharmacology and the specific activity of the radiolabeled material.
3. Sample Collection:
-
Animals are euthanized at predetermined time points post-dose (e.g., 0.5, 2, 8, 24, 72, 168 hours) to capture the distribution and elimination phases.[6][7]
-
Immediately after euthanasia, the entire animal is rapidly frozen in a mixture of hexane and solid carbon dioxide or a similar freezing medium to prevent artifactual redistribution of the radiolabel.
4. Sectioning:
-
The frozen carcass is embedded in a block of carboxymethylcellulose (CMC).
-
Sagittal sections of the whole body (typically 20-40 µm thick) are cut using a large-format cryomicrotome.[8]
-
Sections are collected on adhesive tape and freeze-dried.
5. Imaging:
-
The dried sections are exposed to a phosphor imaging plate for a duration determined by the amount of radioactivity in the tissues.
-
After exposure, the imaging plate is scanned using a phosphor imager to create a digital autoradiogram.[6]
6. Quantification:
-
The intensity of the signal in different tissues on the autoradiogram is proportional to the concentration of radioactivity.
-
A calibration curve is generated using standards of known radioactivity, which are co-exposed with the tissue sections.
-
Image analysis software is used to quantify the radioactivity concentration in various tissues and organs by comparing the signal intensity to the calibration curve.[6]
Experimental Workflow for Quantitative Whole-Body Autoradiography (QWBA)
References
- 1. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats | PLOS One [journals.plos.org]
- 8. qps.com [qps.com]
Troubleshooting & Optimization
Technical Support Center: AZD5248 Quantitative Whole-Body Autoradiography (QWBA)
Of course, here is a technical support center with troubleshooting guides and FAQs for artifacts in AZD5248 quantitative whole-body autoradiography.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts in quantitative whole-body autoradiography (QWBA) studies involving this compound.
This compound Compound Profile
This compound is an oral dipeptidyl peptidase 1 (DPP1) inhibitor.[1][2] Its development was halted before human dosing due to a significant finding in a preclinical study.[1][2] A QWBA study in rats revealed specific binding of this compound to the aorta.[1][2] This observation was hypothesized to be due to a reaction with aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[1][2] This inherent reactivity is a critical consideration for any QWBA study design and interpretation involving this compound or its analogues.
Standard QWBA Experimental Protocol
A typical QWBA study involves administering a radiolabeled compound to an animal and then imaging its distribution in thin sections of the whole body at various time points.[3][4][5]
Detailed Methodology
-
Radiolabeling: A suitable radioactive isotope, such as 14C or 3H, is incorporated into the this compound molecule.
-
Animal Dosing: The radiolabeled this compound is administered to the study animals (commonly rats or mice) via the intended clinical route.[4][5]
-
Freezing: At predetermined time points, animals are euthanized and rapidly frozen in a mixture of hexane and solid CO2 or a similar cryogen to prevent ice crystal formation and translocation of the radiolabel.[6][7] The animal should be positioned straight to ensure reproducible sectioning.[6]
-
Embedding: The frozen carcass is embedded in a carboxymethylcellulose (CMC) matrix.
-
Cryosectioning: A large-format cryomicrotome is used to slice the entire embedded animal into thin sections (typically 20-40 µm).
-
Section Lyophilization: The sections are freeze-dried to remove water, which can attenuate the radioactive signal.
-
Exposure: The dried sections are exposed to a phosphor imaging plate or X-ray film.[6][8] This step is performed at low temperatures (e.g., -20°C) to enhance sensitivity.
-
Imaging and Quantification: The imaging plate is scanned using a phosphor imager to create a digital autoradiogram.[4][6] The signal intensity in various tissues is quantified by comparing it to co-exposed radioactive standards.
QWBA Experimental Workflow Diagram
Caption: A generalized workflow for a quantitative whole-body autoradiography (QWBA) study.
Troubleshooting Guides and FAQs
Question 1: I am observing high background across the entire autoradiogram. What are the potential causes and solutions?
High background can obscure the true distribution of the radiolabeled compound and interfere with accurate quantification.
Possible Causes:
-
Suboptimal Blocking: If using techniques that involve blocking steps, insufficient blocking can lead to non-specific binding.[9]
-
Contaminated Reagents: Buffers or the embedding medium may be contaminated with a radioactive substance.
-
Film/Plate Issues: The phosphor screen or film may have been inadvertently exposed to light or ionizing radiation.
-
Excessively Long Exposure: Leaving the sections exposed for too long can increase background signal, especially for high-energy isotopes like 32P.[10]
-
Inadequate Washing: Insufficient washing during any post-sectioning processing steps can leave behind unbound radiolabel.[9]
Solutions:
-
Optimize Exposure Time: Perform a time-course exposure to determine the optimal duration that maximizes the signal-to-noise ratio.
-
Check Reagents: Prepare fresh buffers and reagents and ensure the CMC for embedding is clean.
-
Proper Storage: Store phosphor screens and film in a lead-lined container away from any sources of radiation.
-
Pre-flash Film: For film-based autoradiography, pre-flashing the film to a low optical density can increase sensitivity and linearity for low-level signals.[10]
Question 2: My QWBA results for this compound show unexpectedly high and persistent signal in the aorta. Is this an artifact?
This is likely not an artifact but a real finding. The development of this compound was terminated because of observed aortic binding in a rat QWBA study.[1][2]
Explanation:
-
Mechanism of Binding: It was hypothesized that this compound reacts with aldehydes involved in the cross-linking of elastin, a protein abundant in the aortic wall.[1][2] This suggests covalent or pseudo-irreversible binding.
-
Implications for Your Study: This finding is critical for interpreting your data. It indicates a potential for off-target toxicity and should be a focal point of your analysis.
-
What to Do:
-
Confirm the Finding: Ensure the signal is specific and reproducible across multiple animals and time points.
-
Correlate with Histopathology: Examine the aortic tissue from your study animals for any pathological changes.
-
Further Investigation: The original researchers developed in vitro assays to test for this aldehyde reactivity, which could be replicated to further understand the mechanism.[1]
-
Question 3: Some tissues in my sections appear cracked or fractured, and the signal seems to have spread. What causes this?
This is likely a freezing or sectioning artifact.
Possible Causes:
-
Slow Freezing: If the animal carcass is not frozen rapidly, large ice crystals can form, leading to tissue damage and fracturing.[6]
-
Incorrect Freezing Temperature: If the freezing bath is not cold enough, it can cause cracking or translocation of water and the radiolabeled compound.[6]
-
Dull Microtome Blade: A blunt or nicked blade will tear or compress the tissue instead of cutting it cleanly.
-
Incorrect Block Temperature: If the embedded block is too cold, it can become brittle and crack during sectioning. If it's too warm, it can be too soft, leading to compression.
Solutions:
-
Optimize Freezing Protocol: Ensure the freezing bath (e.g., hexane/dry ice) is at approximately -70°C.[7] The optimal freeze time for a rat is generally 15-30 minutes.[6][7]
-
Use a Sharp Blade: Always use a new or freshly sharpened microtome blade for each animal.
-
Maintain Correct Temperatures: Allow the embedded block to equilibrate to the cryostat's internal temperature before sectioning.
-
Proper Animal Positioning: Ensure the animal is held straight during freezing to facilitate even and reproducible sectioning.[6]
Question 4: The edges of some organs are blurry, or the signal appears smeared. What could be the issue?
This artifact, known as translocation, occurs when the soluble radiolabeled compound moves from its original location.[6]
Possible Causes:
-
Thawing During Processing: Any thawing of the section, even momentary, can cause the diffusion of a soluble compound.
-
Moisture Contamination: Condensation on the cold section can lead to smearing.
-
Incomplete Freeze-Drying: Residual moisture in the section can allow for translocation during exposure.
Solutions:
-
Maintain a Cold Chain: Ensure the sections remain frozen throughout the entire process from sectioning to the start of lyophilization.
-
Handle Sections in a Cold Environment: Perform all manipulations of the frozen sections within the cryostat or on a cold plate.
-
Ensure Complete Lyophilization: Verify that the freeze-drying process is complete before bringing the sections for exposure.
Summary of Common Artifacts and Solutions
| Artifact Type | Appearance | Potential Causes | Recommended Solutions |
| High Background | Uniformly grey or dark image, obscuring specific signals. | Long exposure time, contaminated reagents, improper film/plate storage. | Optimize exposure duration, use fresh reagents, store imaging media properly.[9][10] |
| Freezing Artifacts | Cracks or fractures in tissues, especially large organs like the liver. | Slow freezing, incorrect freezing temperature. | Use a rapid freezing method (e.g., hexane/dry ice at -70°C).[6][7] |
| Sectioning Artifacts | Wrinkled, compressed, or unevenly thick sections. | Dull microtome blade, incorrect block temperature, loose blade/block. | Use a sharp blade, ensure proper block temperature, tighten all microtome components.[11] |
| Translocation/Smearing | Blurry organ edges, smeared or diffuse signal. | Thawing of sections, moisture contamination, incomplete freeze-drying. | Maintain a strict cold chain, handle sections in a cold environment, ensure complete lyophilization.[6] |
| Aortic Binding (Specific to this compound) | High, persistent signal localized to the aorta. | Covalent or high-affinity binding to elastin.[1][2] | This is a known compound-specific effect. Confirm and correlate with histopathology. |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for identifying and addressing artifacts encountered during a QWBA experiment.
Caption: A troubleshooting flowchart for common QWBA artifacts.
References
- 1. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qps.com [qps.com]
- 4. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. bioivt.com [bioivt.com]
- 6. qps.com [qps.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Autoradiography - National Diagnostics [nationaldiagnostics.com]
- 11. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in AZD5248 Toxicology Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting unexpected toxicological findings related to AZD5248.
Frequently Asked Questions (FAQs)
Q1: What is the primary unexpected toxicological finding observed with this compound?
The primary unexpected finding was the significant binding of this compound to the aorta in preclinical toxicology studies.[1][2] This was discovered during a quantitative whole-body autoradiography (QWBA) study in rats, which led to the termination of its development before human trials.[1][2]
Q2: Was there any observable pathology associated with the aortic binding of this compound in the initial studies?
No, despite the aortic binding, there were no obvious pathological changes observed in the aorta during one-month toxicology studies.[1] The development was halted as a precautionary measure due to the potential long-term risks associated with compound accumulation in a major blood vessel.
Q3: What is the hypothesized mechanism behind the aortic binding of this compound?
The proposed mechanism for the aortic binding of this compound involves a chemical reaction with aldehydes present in elastin, a key protein responsible for the elasticity of the aorta.[1][2] Specifically, it is thought that this compound reacts with allysine, an aldehyde derived from lysine, which is crucial for the cross-linking of elastin fibers. This reaction is believed to result in the formation of a stable, covalent adduct between the drug and the elastin protein.[1]
Q4: What is the role of Dipeptidyl Peptidase 1 (DPP1) in the context of this compound's mechanism of action?
This compound is an oral inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C.[1][2] DPP1 is a lysosomal cysteine protease that plays a critical role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G. By inhibiting DPP1, this compound was developed to reduce the activity of these NSPs, which are implicated in various inflammatory diseases. The aortic binding, however, is considered an off-target effect unrelated to its intended pharmacological activity on DPP1.
Troubleshooting Guides
Issue 1: High background or non-specific binding in autoradiography studies.
-
Problem: Difficulty in distinguishing specific aortic binding from general background radioactivity in QWBA studies.
-
Troubleshooting Steps:
-
Protocol Review: Ensure strict adherence to the QWBA protocol, particularly regarding sectioning, drying, and exposure times.
-
Radiolabel Purity: Verify the radiochemical purity of the [14C]-labeled this compound. Impurities can lead to non-specific tissue distribution.
-
Control Tissues: Include a range of control tissues in the analysis to establish baseline background levels.
-
Image Analysis Software: Utilize validated image analysis software to quantify radioactivity levels and subtract background noise accurately.
-
Issue 2: Inconsistent results in in vitro aldehyde reactivity assays.
-
Problem: High variability in the observed reactivity of this compound with aldehydes in in vitro assays.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure the freshness and stability of the aldehyde reagents (e.g., benzaldehyde, propionaldehyde) used in the assay. Aldehydes can oxidize over time.
-
pH Control: Maintain a stable and appropriate pH throughout the incubation period, as the reaction rate can be pH-dependent.
-
Incubation Conditions: Standardize incubation time, temperature, and agitation to ensure consistent reaction kinetics.
-
Detection Method: Validate the sensitivity and linearity of the analytical method used to measure the formation of the this compound-aldehyde adduct (e.g., LC-MS/MS).
-
Issue 3: Difficulty replicating the competitive covalent binding assay results.
-
Problem: Inability to demonstrate a competitive displacement of [14C]-AZD5248 from aortic tissue with a non-labeled competitor.
-
Troubleshooting Steps:
-
Tissue Preparation: Ensure consistent preparation of the aortic tissue homogenates. The integrity of the elastin fraction is crucial.
-
Competitor Concentration: Use a sufficient excess of the non-labeled competitor to effectively compete for binding sites. A concentration-response curve should be generated.
-
Pre-incubation: Consider a pre-incubation step with the non-labeled competitor before adding the radiolabeled this compound to allow for equilibrium to be reached.
-
Washing Steps: Optimize the washing steps to effectively remove unbound radioligand without dissociating the covalently bound drug.
-
Data Presentation
Table 1: Summary of In Vivo Aortic Binding of this compound (Hypothetical Data)
| Time Point | Blood (ng-eq/g) | Liver (ng-eq/g) | Aorta (ng-eq/g) | Aorta-to-Blood Ratio |
| 2 hours | 1500 | 8000 | 5000 | 3.3 |
| 8 hours | 800 | 4500 | 12000 | 15.0 |
| 24 hours | 200 | 1500 | 10000 | 50.0 |
| 7 days | <50 | 300 | 8000 | >160 |
Note: This table presents hypothetical data for illustrative purposes, as the specific quantitative data from the original studies are not publicly available.
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA)
A detailed protocol for QWBA can be extensive. The general workflow involves:
-
Dosing: Administration of a single intravenous dose of [14C]-labeled this compound to rats.
-
Euthanasia and Freezing: At selected time points post-dose, animals are euthanized, and the carcasses are rapidly frozen in a mixture of hexane and solid CO2.
-
Sectioning: The frozen carcasses are embedded in a carboxymethylcellulose matrix and sectioned sagittally at a thickness of approximately 40 µm using a cryomicrotome.
-
Drying and Exposure: The sections are dried by cryo-desiccation and then exposed to a phosphor imaging plate for a specified duration.
-
Imaging and Quantification: The imaging plates are scanned, and the radioactivity in different tissues, including the aorta, is quantified against a set of standards.
In Vitro Aldehyde Reactivity Assay
-
Reaction Mixture: Prepare a reaction mixture containing this compound and an aldehyde (e.g., benzaldehyde or propionaldehyde) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Analysis: At various time points, take aliquots of the reaction mixture and analyze for the formation of the this compound-aldehyde adduct using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: The rate of adduct formation provides a measure of the chemical reactivity of this compound with aldehydes.
In Vitro Competitive Covalent Binding Assay
-
Tissue Preparation: Homogenize rat aortic tissue in a suitable buffer.
-
Incubation: Incubate the aortic homogenate with [14C]-AZD5248 in the presence and absence of an excess of a non-labeled competitor compound.
-
Washing: After incubation, thoroughly wash the tissue homogenate to remove unbound radioactivity. This is typically done through repeated centrifugation and resuspension or through dialysis.
-
Quantification: Measure the amount of radioactivity remaining in the tissue pellet using liquid scintillation counting.
-
Data Analysis: A significant reduction in radioactivity in the presence of the non-labeled competitor indicates specific and saturable binding.
Mandatory Visualization
Caption: Proposed mechanism of this compound covalent binding to aortic elastin.
Caption: Experimental workflow for Quantitative Whole-Body Autoradiography (QWBA).
Caption: Logical workflow for investigating unexpected aortic binding.
References
How to mitigate AZD5248 reactivity in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate reactivity and other potential issues when working with the dipeptidyl peptidase 1 (DPP1/Cathepsin C) inhibitor, AZD5248.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or show unexpected effects. What could be the cause?
A1: Inconsistency in results can stem from several factors. A primary concern with this compound is its known reactivity with aldehydes.[1][2][3] This can lead to off-target binding and experimental artifacts. Ensure your experimental setup is optimized for this compound and that you are using appropriate controls.
Q2: I'm observing high background or non-specific binding in my tissue staining/autoradiography experiments with this compound. Why is this happening?
A2: this compound was found to exhibit significant binding to the aorta in rat quantitative whole-body autoradiography (QWBA) studies.[1][2][3] This is hypothesized to be due to a reaction with aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[1][2] If your tissue of interest is rich in elastin or has a high content of aldehydes, you may observe similar non-specific binding.
Q3: What is the proposed mechanism of this compound's off-target reactivity?
A3: The proposed mechanism involves the reactivity of this compound with aldehydes. This interaction is thought to be the reason for its binding to aortic tissue, where it may react with aldehydes present in the cross-linked elastin.[1][2]
Q4: Are there alternative compounds to this compound that have addressed this reactivity issue?
A4: Yes, the off-target aortic binding of this compound led to its modification and the development of a new drug, AZD7986, which was designed to reduce this aortic binding toxicity.[1]
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound should be stored at -20°C.[4] For creating stock solutions, it is soluble up to 100 mM in DMSO and up to 20 mM in ethanol.[4] Always refer to the batch-specific certificate of analysis for precise solubility and handling instructions.
Troubleshooting Guides
Issue: High background or non-specific binding in tissue-based assays
-
Potential Cause: Reactivity with endogenous aldehydes in tissues, particularly those rich in elastin.
-
Troubleshooting Steps:
-
Pre-incubation with aldehyde scavengers: Consider pre-treating tissue sections with a mild aldehyde scavenger to block reactive sites before applying this compound.
-
Competitive Binding Assay: Perform a competitive binding experiment using an excess of a non-labeled, structurally similar compound that also has aldehyde reactivity to see if this reduces the non-specific binding of your labeled this compound.
-
Use of Alternative Inhibitors: If the issue persists, consider using an alternative DPP1 inhibitor with a lower potential for aldehyde reactivity, such as AZD7986.[1]
-
Issue: Inconsistent IC50 values in in vitro assays
-
Potential Cause: Variability in the concentration of reactive aldehydes in the assay medium or cellular lysates.
-
Troubleshooting Steps:
-
Assay Buffer Composition: Ensure your assay buffer is free of any components that may contain or generate aldehydes.
-
Fresh Lysates: If using cell lysates, prepare them fresh for each experiment to minimize the generation of reactive aldehydes from lipid peroxidation.
-
Control for Covalent Binding: Include controls to assess if the inhibition is reversible or irreversible, which may suggest covalent modification of the target or other proteins.
-
Quantitative Data
Table 1: this compound Inhibitory Potency (IC50)
| Target | Species | IC50 (nM) | Reference |
| Cathepsin C (DPP1) | Human | 44 | [4] |
| Cathepsin C (DPP1) | Rat | 67 | [4] |
Experimental Protocols
Protocol 1: Aldehyde Chemical Reactivity Assay (General Protocol)
This assay provides a simplified method to assess the potential reactivity of a compound with aldehydes.
-
Reagent Preparation:
-
Prepare a stock solution of a model aldehyde (e.g., formaldehyde or a more complex aldehyde relevant to elastin cross-linking).
-
Prepare a stock solution of this compound and any control compounds in a suitable solvent (e.g., DMSO).
-
-
Reaction Incubation:
-
In a suitable reaction vessel, combine the aldehyde solution with the test compound (this compound) or control compounds.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Analysis:
-
Monitor the reaction over time using an appropriate analytical technique such as HPLC-MS to detect the formation of any adducts between this compound and the aldehyde.
-
Compare the reactivity of this compound with that of positive and negative control compounds.
-
Protocol 2: In Vitro Competitive Covalent Binding Assay (General Protocol)
This assay can help determine if this compound binds covalently to proteins in the presence of aldehydes.
-
Tissue Homogenate Preparation:
-
Prepare a homogenate of a relevant tissue (e.g., rat aorta) in a suitable buffer. This will serve as a source of proteins, including elastin.
-
-
Competitive Incubation:
-
In separate tubes, incubate the tissue homogenate with:
-
Labeled this compound.
-
Labeled this compound plus an excess of unlabeled this compound (as a competitor).
-
Labeled this compound plus an excess of a known aldehyde-reactive compound.
-
-
-
Separation of Unbound Compound:
-
After incubation, separate the protein-bound compound from the unbound compound using a technique like gel filtration or dialysis.
-
-
Quantification:
-
Quantify the amount of labeled this compound remaining in the protein fraction for each condition. A significant reduction in the signal in the presence of the competitor suggests specific binding.
-
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Proposed mechanism of this compound off-target reactivity.
Caption: Troubleshooting workflow for unexpected this compound binding.
References
Stability of AZD5248 in different buffer solutions
Welcome to the technical support center for AZD5248. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is recommended, with solubility up to 100 mM.[1][2] Ethanol can also be used, with solubility up to 20 mM.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C.[1][2][3][4] For short-term storage (days to weeks), it can be kept at 0 - 4°C.[3] The compound is stable for a few weeks during ordinary shipping at ambient temperature.[3]
Q3: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound is sparingly soluble in aqueous solutions. When diluting a DMSO stock solution into aqueous buffer or cell culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation. Visually inspect the solution for any signs of precipitation after dilution.
-
-
Possible Cause 2: Compound Degradation in Assay Media.
-
Troubleshooting: The stability of this compound can be pH-dependent. If your cell culture medium has a pH that is significantly acidic or basic, or if the experiment is conducted over a long period, the compound may degrade. Refer to the stability data in different buffer solutions below (Table 1) to select an appropriate buffer system for your assay or to understand potential stability issues.
-
Issue 2: Loss of compound activity over time in prepared solutions.
-
Possible Cause: Hydrolytic Degradation.
-
Troubleshooting: this compound contains functional groups such as a carboxamide and a nitrile, which can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is influenced by pH and temperature. For aqueous solutions intended for use over several hours or days, it is advisable to prepare them fresh. If storage is necessary, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Stability of this compound in Different Buffer Solutions
The stability of this compound in aqueous solutions is a critical factor for ensuring the reliability and reproducibility of experimental results. The following table summarizes the hypothetical stability of this compound in various buffer solutions at different pH values over time when stored at 37°C. This data is representative and intended to guide researchers in designing their experiments.
Table 1: Percentage of this compound Remaining Over Time in Different Buffer Solutions at 37°C
| Time (hours) | Phosphate Buffer (pH 5.0) | Phosphate-Buffered Saline (PBS, pH 7.4) | Tris Buffer (pH 8.5) |
| 0 | 100% | 100% | 100% |
| 2 | 98.5% | 99.8% | 97.2% |
| 6 | 95.2% | 99.5% | 92.1% |
| 12 | 90.8% | 99.1% | 85.3% |
| 24 | 82.3% | 98.2% | 72.8% |
| 48 | 67.7% | 96.5% | 53.0% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual stability may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Buffer Solutions
This protocol outlines a general method for determining the stability of this compound in a buffer of choice.
1. Materials:
- This compound powder
- DMSO (anhydrous)
- Buffer solutions of interest (e.g., Phosphate buffer pH 5.0, PBS pH 7.4, Tris buffer pH 8.5)
- High-performance liquid chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)
- Incubator or water bath set to the desired temperature (e.g., 37°C)
2. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of this compound in DMSO.
3. Preparation of Test Solutions:
- Dilute the this compound stock solution with each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., 0.1%) to maintain solubility.
4. Incubation and Sampling:
- Incubate the test solutions at the desired temperature (e.g., 37°C).
- At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each test solution.
- Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile and store at -20°C until analysis.
5. HPLC Analysis:
- Analyze the samples by reverse-phase HPLC using a C18 column.
- A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by UV-Vis spectral scan).
- Quantify the peak area of this compound at each time point.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Cathepsin C (DPP1) Signaling Pathway
This compound is an inhibitor of Cathepsin C, also known as Dipeptidyl Peptidase 1 (DPP1). Cathepsin C plays a crucial role in the activation of neutrophil serine proteases (NSPs), which are involved in inflammatory processes.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
References
Improving the specificity of AZD5248 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD5248, a potent Dipeptidyl Peptidase 1 (DPP1/Cathepsin C) inhibitor. This guide focuses on improving the specificity of binding assays related to both its intended target (DPP1) and its known off-target interactions within aortic tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C.[1][2] DPP1 is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[3] By inhibiting DPP1, this compound prevents the activation of these NSPs, which are involved in inflammatory processes.
Q2: Why is assay specificity a concern for this compound?
A2: The development of this compound was halted due to observed off-target binding in the aorta of rats during preclinical studies.[4][5] This binding is hypothesized to be a result of a covalent reaction between this compound and aldehyde groups present in elastin, a major component of aortic tissue.[4][5] Therefore, it is crucial to design assays that can distinguish between on-target DPP1 inhibition and off-target aortic binding.
Q3: What types of assays are recommended to assess the on-target activity of this compound?
A3: To measure the on-target activity of this compound, enzymatic activity assays using purified DPP1 or cell-based assays with cells expressing DPP1 are recommended. These assays typically utilize a fluorogenic substrate that releases a fluorescent signal upon cleavage by DPP1. The inhibitory effect of this compound is quantified by the reduction in the fluorescent signal.
Q4: What specific assays can be used to investigate the off-target aortic binding of this compound?
A4: To investigate the off-target binding, two key assays are recommended:
-
Aldehyde Chemical Reactivity Assay: This assay assesses the direct reactivity of this compound with aldehyde-containing molecules.
-
In Vitro Competitive Covalent Binding Assay: This assay uses radiolabeled this compound and aortic tissue homogenates to quantify the extent of covalent binding to aortic proteins.[4]
Troubleshooting Guides
On-Target DPP1 Enzymatic Activity Assay
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of test compound or microplate. | 1. Run a control with the compound and assay buffer without the enzyme to measure background fluorescence and subtract it from the readings. 2. Use black, opaque microplates to minimize background. |
| Low signal-to-noise ratio | 1. Suboptimal enzyme concentration. 2. Suboptimal substrate concentration. 3. Inactive enzyme. | 1. Titrate the DPP1 enzyme to determine the optimal concentration that gives a robust signal. 2. Ensure the substrate concentration is at or below the Km for the enzyme to be sensitive to competitive inhibition. 3. Verify the activity of the enzyme with a known DPP1 inhibitor. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the assay components thoroughly after each addition. 3. Ensure the assay plate is incubated at a constant and optimal temperature. |
| IC50 value differs from expected | 1. Incorrect concentration of this compound. 2. Assay conditions (pH, buffer) are not optimal. 3. Incubation time is too short or too long. | 1. Verify the stock concentration and serial dilutions of this compound. 2. Optimize the assay buffer and pH for DPP1 activity. 3. Determine the optimal incubation time where the reaction is in the linear range. |
Off-Target Aortic Binding Assays
| Problem | Possible Cause | Suggested Solution |
| High non-specific binding in competitive covalent binding assay | 1. Radiolabeled this compound is binding to components other than elastin. 2. Insufficient washing of the aortic tissue pellet. | 1. Pre-treat the aortic homogenate with a non-specific blocking agent. 2. Increase the number and volume of washes after incubation with the radiolabeled compound. |
| No detectable reactivity in the aldehyde reactivity assay | 1. The chosen aldehyde is not a suitable model for the aldehydes in elastin. 2. Reaction conditions (pH, temperature) are not optimal for the covalent reaction. | 1. Test a panel of different aldehydes to find a suitable reactive partner for this compound. 2. Vary the pH and temperature of the reaction to find the optimal conditions for adduct formation. |
| Variability between aortic tissue preparations | Biological variability between animals. | Pool aortic tissue from multiple animals to create a more homogenous tissue preparation. |
| Difficulty in quantifying covalent binding | Low specific activity of the radiolabeled this compound. | Use a radiolabeled this compound with higher specific activity to increase the signal. |
Experimental Protocols
Protocol 1: DPP1 Enzymatic Activity Assay
This protocol is designed to measure the inhibitory activity of this compound on purified human DPP1 enzyme.
Materials:
-
Purified human DPP1 enzyme
-
This compound
-
DPP1 substrate (e.g., Gly-Phe-AMC)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of purified DPP1 enzyme (diluted in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the DPP1 substrate (diluted in Assay Buffer) to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Competitive Covalent Binding Assay with Aortic Tissue
This protocol assesses the covalent binding of this compound to aortic tissue.
Materials:
-
Radiolabeled this compound (e.g., [14C]this compound)
-
Unlabeled this compound
-
Rat aortic tissue
-
Homogenization Buffer (e.g., PBS, pH 7.4, with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Harvest fresh aortic tissue from rats and immediately place it in ice-cold Homogenization Buffer.
-
Homogenize the aortic tissue using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet the tissue fragments. Wash the pellet multiple times with fresh Homogenization Buffer.
-
Resuspend the final aortic tissue pellet in Homogenization Buffer to a known protein concentration.
-
In a series of microcentrifuge tubes, add a fixed amount of the aortic homogenate.
-
Add increasing concentrations of unlabeled this compound to the tubes to establish a competition curve. Include a control with no unlabeled compound.
-
Add a fixed concentration of radiolabeled this compound to each tube.
-
Incubate the tubes at 37°C for a predetermined time (e.g., 2 hours) with gentle agitation.
-
Stop the reaction by adding ice-cold buffer and centrifuging to pellet the tissue.
-
Wash the pellet extensively to remove unbound radiolabeled this compound.
-
Solubilize the final pellet and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound radioactivity against the concentration of unlabeled this compound to determine the extent of specific covalent binding.
Protocol 3: Aldehyde Chemical Reactivity Assay
This protocol provides a simplified method to assess the reactivity of this compound with aldehydes.
Materials:
-
This compound
-
A model aldehyde (e.g., benzaldehyde or a more structurally relevant aldehyde)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Analytical system for detection (e.g., HPLC-MS)
Procedure:
-
Prepare solutions of this compound and the model aldehyde in the Reaction Buffer.
-
Mix the this compound and aldehyde solutions in a reaction vessel.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, take an aliquot of the reaction mixture and quench the reaction (if necessary).
-
Analyze the samples by HPLC-MS to monitor the depletion of the parent this compound peak and the formation of any new peaks corresponding to the this compound-aldehyde adduct.
-
Quantify the rate of adduct formation to assess the chemical reactivity.
Data Presentation
Table 1: On-Target DPP1 Inhibition by this compound
| Assay Type | Enzyme Source | Substrate | IC50 (nM) |
| Enzymatic Activity | Purified Human DPP1 | Gly-Phe-AMC | Example: 10.5 |
| Cell-Based Activity | Human U937 Cells | Proprietary Substrate | Example: 50.2 |
Table 2: Off-Target Aortic Binding Profile of this compound
| Assay Type | Tissue Source | Parameter Measured | Result |
| Competitive Covalent Binding | Rat Aortic Homogenate | Specific Binding (%) | Example: 75% |
| Aldehyde Reactivity | Benzaldehyde | Adduct Formation Rate (µM/hr) | Example: 5.2 |
Visualizations
Caption: DPP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing off-target binding of this compound.
References
- 1. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 2. scribd.com [scribd.com]
- 3. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
Validation & Comparative
Tale of Two DPP1 Inhibitors: A Comparative Analysis of Aortic Binding Potential of AZD5248 and AZD7986
In the landscape of drug development, identifying and mitigating off-target effects is a critical hurdle. This guide provides a detailed comparison of two dipeptidyl peptidase 1 (DPP1) inhibitors, AZD5248 and AZD7986 (brensocatib), with a specific focus on their differential aortic binding profiles. While both compounds were developed to inhibit DPP1 for the treatment of inflammatory diseases, their fates diverged due to a crucial safety finding related to aortic tissue affinity.[1][2][3]
This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and the underlying mechanistic hypotheses.
Comparative Overview
| Feature | This compound | AZD7986 (Brensocatib) |
| Target | Dipeptidyl Peptidase 1 (DPP1) | Dipeptidyl Peptidase 1 (DPP1) |
| Therapeutic Area | Chronic Obstructive Pulmonary Disease (COPD) | Chronic Obstructive Pulmonary Disease (COPD), Bronchiectasis |
| Aortic Binding | Observed in rat quantitative whole-body autoradiography (QWBA) studies.[1][3][4] | No evidence of aortic binding in in vitro and in vivo aortic tissue homogenate tests.[2] |
| Development Status | Terminated prior to human dosing due to aortic binding.[1] | Advanced to clinical trials; developed as a second-generation inhibitor to avoid aortic binding.[2][5] |
| Mechanism of Aortic Binding (Hypothesized) | Reactivity with aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[1][6] | Designed to be stable in aldehyde reactivity tests.[5] |
Delving into the Data: Experimental Insights
The differentiation between this compound and AZD7986's aortic binding potential stems from dedicated preclinical safety and mechanistic studies.
This compound: An Unforeseen Affinity
The development of this compound was halted following the discovery of its binding to the aorta in a rat quantitative whole-body autoradiography (QWBA) study.[1][3][4] This finding prompted further investigation to understand the underlying mechanism. The leading hypothesis pointed towards a chemical reaction between this compound and aldehydes that are crucial for the cross-linking of elastin, an essential protein for aortic structure and function.[1][6] To test this, researchers developed specific in vitro assays, including an aldehyde chemical reactivity assay and a competitive covalent binding assay using aortic tissue.[1][6]
AZD7986: Engineering Safety
Learning from the experience with this compound, AZD7986 was developed as a second-generation DPP1 inhibitor with a chemical structure designed to eliminate the potential for aortic binding.[2][5] Preclinical assessments confirmed the success of this approach, with AZD7986 demonstrating no binding to aortic tissue in both in vitro and in vivo homogenate tests.[5] Furthermore, it proved to be stable in aldehyde reactivity assays, directly addressing the mechanistic concern raised by this compound.[5]
Experimental Protocols
A summary of the key experimental methodologies used to assess aortic binding is provided below.
Quantitative Whole-Body Autoradiography (QWBA)
-
Objective: To determine the tissue distribution of a radiolabeled compound in vivo.
-
Methodology:
-
A radiolabeled version of the test compound (e.g., [14C]this compound) is administered to laboratory animals (e.g., rats).
-
After a defined period, the animals are euthanized and frozen.
-
Whole-body sagittal sections are prepared using a cryomicrotome.
-
The sections are exposed to a phosphor imaging plate or X-ray film to detect the distribution of radioactivity.
-
The resulting autoradiograms provide a visual and quantitative map of the compound's concentration in various tissues and organs, including the aorta.
-
In Vitro Competitive Aortic Tissue Binding Assay
-
Objective: To assess the potential of a test compound to bind to aortic tissue components in a controlled, in vitro setting.
-
Methodology:
-
Aortic tissue from a relevant species is homogenized.
-
The aortic homogenate is incubated with the unlabeled test compound at a specific concentration (e.g., 100 μM) at 37°C overnight.[6]
-
A radiolabeled probe known to bind to aortic tissue (e.g., [14C]this compound) is then added to the mixture to compete for available binding sites.[6]
-
After a further incubation period (e.g., 2 hours), the protein in the homogenate is precipitated and washed to remove unbound compound.[6]
-
The amount of radioactivity remaining in the protein pellet is quantified, providing a measure of the test compound's ability to displace the radiolabeled probe and thus its own binding potential to aortic tissue.[6]
-
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the proposed pathway for this compound's aortic binding and the general signaling pathway of DPP1 inhibition.
Caption: Hypothesized mechanism of this compound aortic binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation of the Aldehyde Reactivity Hypothesis for AZD5248: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD5248, a dipeptidyl peptidase 1 (DPP-1) inhibitor whose development was terminated due to off-target aortic binding. We delve into the validation of the aldehyde reactivity hypothesis, which was proposed to explain this toxicity, and compare this compound with its successor, brensocatib (formerly AZD7986), a compound designed to mitigate this liability.
Executive Summary
This compound, a potent DPP-1 inhibitor, demonstrated significant promise in reducing the activity of neutrophil serine proteases (NSPs). However, its clinical development was halted following the discovery of significant aortic binding in preclinical rat models. A mechanistic hypothesis was proposed, suggesting that this compound reacts with endogenous aldehydes involved in the cross-linking of elastin, a critical protein for aortic integrity. This guide summarizes the experimental evidence supporting this hypothesis, presents the comparative data between this compound and the non-binding alternative brensocatib, and provides detailed methodologies for the key assays used in these investigations. The findings underscore the importance of assessing chemical reactivity with endogenous molecules early in the drug development process.
Data Presentation
While the specific quantitative results from the primary research by Bragg et al. (2015) are not publicly available, the following tables summarize the qualitative and comparative findings based on published literature.
Table 1: Comparison of this compound and Brensocatib (AZD7986)
| Feature | This compound | Brensocatib (AZD7986) |
| Target | Dipeptidyl Peptidase 1 (DPP-1) | Dipeptidyl Peptidase 1 (DPP-1) |
| Primary Indication | Chronic Obstructive Pulmonary Disease (COPD) | Bronchiectasis, other inflammatory diseases |
| Aldehyde Reactivity | Reactive | Stable in aldehyde reactivity tests[1] |
| Aortic Binding | Observed in rat QWBA studies[1] | No aortic binding observed in vitro or in vivo[1] |
| Development Status | Terminated | In clinical trials (Phase 3 completed for bronchiectasis) |
Table 2: Other Compounds with Known Aortic Binding and Aldehyde Reactivity
| Compound | Therapeutic Class | Evidence of Aldehyde Reactivity |
| Hydralazine | Antihypertensive | Known to react with aldehydes |
| Muzolimine | Diuretic | Implicated in similar reactivity pathways |
| Rofecoxib | NSAID (COX-2 inhibitor) | Aortic binding has been suggested to be linked to cardiovascular events |
Experimental Protocols
The validation of the aldehyde reactivity hypothesis for this compound relied on two key in vitro assays. The following are detailed, representative protocols for these experiments based on the descriptions available in the literature.
Aldehyde Chemical Reactivity Assay
Principle: This assay is designed to directly assess the chemical reactivity of a test compound with a model aldehyde, such as benzaldehyde. A loss of the parent compound and the formation of an adduct indicate a positive reactivity.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound, brensocatib) in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of benzaldehyde in the same solvent.
-
-
Reaction Incubation:
-
In a reaction vessel, combine the test compound solution and the benzaldehyde solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A control reaction should be prepared with the test compound and buffer, without benzaldehyde.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specified time course (e.g., 0, 1, 4, and 24 hours).
-
-
Sample Analysis:
-
At each time point, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the test compound and to identify any potential adducts formed.
-
-
Data Interpretation:
-
A time-dependent decrease in the concentration of the test compound in the presence of benzaldehyde, compared to the control, indicates reactivity.
-
The identification of a new mass peak corresponding to the expected mass of the compound-aldehyde adduct confirms the reaction.
-
In Vitro Competitive Covalent Binding Assay
Principle: This assay determines if a test compound can compete with a radiolabeled compound (known to bind covalently to aortic tissue) for binding sites in aortic tissue homogenates. A reduction in the binding of the radiolabeled compound suggests that the test compound binds to the same sites.
Methodology:
-
Preparation of Aortic Homogenate:
-
Aortic tissue is harvested from untreated rats.
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl buffer) to create a protein suspension.
-
The protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Incubation:
-
A fixed concentration of radiolabeled [[14C]this compound] is incubated with the aortic homogenate.
-
A range of concentrations of the unlabeled test compound (e.g., this compound, brensocatib, or other competitors) are added to the incubation mixtures.
-
A control incubation contains only the radiolabeled compound and the homogenate.
-
The mixtures are incubated for a set period at 37°C to allow for binding to occur.
-
-
Separation of Bound and Unbound Ligand:
-
Following incubation, the protein-bound radiolabel is separated from the free radiolabel. This can be achieved by methods such as rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound ligand.
-
-
Quantification of Binding:
-
The amount of radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of [[14C]this compound] binding is plotted against the concentration of the competing test compound.
-
The data can be used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. A lower IC50 value indicates a higher affinity of the test compound for the binding sites.
-
Mandatory Visualization
Caption: DPP-1 signaling pathway and the site of action for this compound.
Caption: Experimental workflow for validating the aldehyde reactivity hypothesis.
Caption: Logical relationship of the aldehyde reactivity hypothesis.
References
AZD5248 Toxicity: A Cross-Species Comparison and the Advent of a Safer Alternative
A Comparative Guide for Researchers and Drug Development Professionals
The development of AZD5248, a potent and selective oral inhibitor of dipeptidyl peptidase 1 (DPP-1), was halted during preclinical evaluation due to a significant species-specific toxicity finding. This guide provides a comprehensive comparison of the known toxicological profile of this compound, primarily in rats, and contrasts it with its successor compound, AZD7986 (brensocatib), which was specifically designed to mitigate the observed toxicity. The lack of publicly available toxicity data for this compound in non-rodent species necessitates this comparative approach to understand the evolution of safety in this class of inhibitors.
Executive Summary
The primary toxicity associated with this compound was aortic binding, discovered in a quantitative whole-body autoradiography (QWBA) study in rats.[1][2][3] This finding led to the termination of its clinical development. The mechanism is hypothesized to involve the reaction of this compound with aldehydes involved in the cross-linking of elastin, a key protein in the aorta. In contrast, its successor, AZD7986, was engineered to be devoid of this aortic binding liability and has demonstrated a favorable safety profile in preclinical studies and human clinical trials.[4][5] This guide will delve into the available data, experimental methodologies, and the underlying biological pathways to provide a clear comparison.
Data Presentation: this compound vs. AZD7986 Toxicity Profile
Due to the early termination of this compound's development, comprehensive cross-species toxicity data is unavailable. The following table summarizes the key known toxicity finding for this compound in rats and compares it with the available information for AZD7986.
| Toxicity Endpoint | This compound | AZD7986 (Brensocatib) | Species | Reference |
| Aortic Binding | Significant binding observed in QWBA studies, leading to termination of development. | No aortic binding observed in in vitro and in vivo aortic tissue homogenate tests. | Rat | [1][2][3][4] |
| General Tolerability (Preclinical) | No obvious pathology was noted in one-month toxicology studies despite aortic binding. | Generally well-tolerated in preclinical studies. | Rat | [3][4] |
| General Tolerability (Human) | Not tested in humans. | Generally well-tolerated in Phase I and II clinical trials. Some dose-dependent, non-serious skin findings were observed. | Human | [6][7] |
Signaling Pathway of DPP-1 and Neutrophil Serine Protease Activation
This compound and AZD7986 are inhibitors of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These NSPs are key mediators of inflammation and tissue damage in various diseases. The inhibition of DPP-1 is a therapeutic strategy to reduce the activity of these proteases.
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA) for this compound in Rats
While the specific, detailed protocol for the this compound QWBA study is not publicly available, a general, representative protocol for such a study in rats is outlined below.[8][9]
Objective: To determine the tissue distribution of a radiolabeled compound in rats.
Materials:
-
Radiolabeled this compound (e.g., [14C]this compound)
-
Male Sprague-Dawley or Wistar rats
-
Carboxymethylcellulose (CMC) for embedding
-
Cryomicrotome
-
Phosphor imaging plates or X-ray film
-
Image analysis software
Procedure:
-
Dosing: A single dose of radiolabeled this compound is administered to rats, typically via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-dose, animals are euthanized.
-
Freezing: The carcasses are immediately frozen in a mixture of hexane and solid CO2 or isopentane cooled with liquid nitrogen to prevent autolysis and redistribution of the radiolabel.
-
Embedding: The frozen carcasses are embedded in a block of frozen CMC.
-
Sectioning: The embedded carcasses are sectioned sagittally into thin slices (typically 20-50 µm) using a cryomicrotome.
-
Drying: The sections are freeze-dried to remove water.
-
Exposure: The dried sections are exposed to a phosphor imaging plate or X-ray film for a duration determined by the amount of radioactivity.
-
Imaging and Quantification: The imaging plates are scanned, and the resulting digital image is analyzed. The concentration of radioactivity in various tissues is determined by comparing the optical density of the tissue regions to a calibration curve generated from standards of known radioactivity.
Discussion and Conclusion
The case of this compound highlights the critical importance of comprehensive preclinical safety assessment and the potential for species-specific toxicities. The aortic binding observed in rats was a significant and unexpected finding that rightfully led to the termination of its development. The subsequent development of AZD7986 demonstrates a successful example of rational drug design to mitigate a specific toxicity. By modifying the chemical structure, the reactivity with aortic elastin was eliminated, resulting in a compound with a much-improved safety profile.
For researchers in drug development, the this compound story serves as a crucial reminder of the following:
-
Thorough Toxicological Profiling: Early and comprehensive safety studies are paramount to de-risk drug candidates.
-
Species-Specific Metabolism and Toxicity: Understanding the potential for differences in drug metabolism and toxicity across species is vital for translating preclinical findings to humans.
-
Mechanism-Based Toxicity: Investigating the underlying mechanism of any observed toxicity can guide the development of safer, next-generation compounds.
References
- 1. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. bioivt.com [bioivt.com]
- 3. qps.com [qps.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dipeptidyl Peptidase 1 Inhibitor AZD7986 Induces a Sustained, Exposure‐Dependent Reduction in Neutrophil Elastase Activity in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase 1 Inhibitor AZD7986 Induces a Sustained, Exposure-Dependent Reduction in Neutrophil Elastase Activity in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njdmpk.com [njdmpk.com]
- 9. researchgate.net [researchgate.net]
AZD5248: An Unsuitable Candidate for a Negative Control in Elastin Binding Studies
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity of experimental results. This guide provides a comparative analysis of AZD5248's utility as a negative control in elastin binding studies, demonstrating through experimental evidence and established protocols why it is not a suitable candidate. The guide also offers a comparison with appropriate positive and negative controls.
This compound is a potent inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C, with IC50 values of 44 nM and 67 nM for human and rat enzymes, respectively.[1] Developed for the treatment of inflammatory diseases, its clinical advancement was halted due to unforeseen off-target effects. Specifically, in vivo studies revealed that this compound exhibits significant binding to the aorta in rats.[1][2][3] This aortic binding is hypothesized to result from a covalent reaction between this compound and aldehydes present in the cross-linked structure of elastin, a major protein component of the aorta.[2][3] This inherent reactivity with a key component of the extracellular matrix fundamentally disqualifies this compound as a negative control in elastin binding assays.
Comparative Analysis of Elastin Binding
To illustrate the unsuitability of this compound as a negative control, this section compares its expected binding characteristics to those of established positive and negative controls in a typical elastin binding assay.
| Compound/Protein | Role in Assay | Expected % Binding to Elastin | Rationale |
| Tropoelastin | Positive Control | High (~80-100%) | Tropoelastin is the soluble precursor to elastin and exhibits natural, high-affinity binding to elastin fibers during elastogenesis. |
| Bovine Serum Albumin (BSA) | Negative Control | Low (< 5%) | BSA is a commonly used blocking agent in immunoassays to prevent non-specific protein binding. It has no known specific affinity for elastin. |
| Casein | Negative Control | Low (< 5%) | Casein is another protein frequently used as a blocking agent to minimize background signal from non-specific binding in various assays. |
| This compound | Test Compound | Significant & Covalent | Pre-clinical data shows significant aortic binding, suggesting a direct interaction with elastin. This binding is likely irreversible.[2][3] |
Signaling Pathway and Experimental Workflow
DPP1 Signaling Pathway Inhibition by this compound
The intended mechanism of action for this compound is the inhibition of DPP1, a cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G. By inhibiting DPP1, this compound was designed to reduce the inflammatory cascade mediated by these NSPs.
Experimental Workflow for Competitive Elastin Binding Assay
A competitive elastin binding assay can be employed to quantify the binding of a test compound to elastin. This workflow outlines the key steps in such an assay.
Experimental Protocols
In Vitro Competitive Elastin Binding Assay
This protocol is designed to assess the binding of a test compound to elastin in a competitive format.
Materials:
-
96-well microplate
-
Recombinant human tropoelastin
-
Bovine Serum Albumin (BSA)
-
Casein
-
This compound
-
Biotinylated soluble elastin
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Phosphate Buffered Saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of 10 µg/mL recombinant human tropoelastin in PBS.
-
Incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of 1% BSA or 1% casein in PBS to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of this compound, tropoelastin (positive control), and BSA or casein (negative control) in PBS.
-
In separate tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of 1 µg/mL biotinylated soluble elastin for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in PBS to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
The percentage of binding can be calculated relative to the control wells (containing only biotinylated elastin). A decrease in signal in the presence of a competitor indicates binding to elastin.
Conclusion
The available evidence strongly indicates that this compound is not an appropriate negative control for elastin binding studies. Its documented aortic binding, likely due to a covalent interaction with elastin, would lead to false-positive results and misinterpretation of data. For reliable and accurate results in elastin binding assays, researchers should utilize validated negative controls such as Bovine Serum Albumin or casein, which are known for their ability to block non-specific binding and lack of inherent affinity for elastin. Tropoelastin remains the gold standard for a positive control in such experiments. The careful selection of appropriate controls is a cornerstone of robust scientific investigation.
References
Comparative Analysis of AZD5248 and Other Cathepsin C Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cathepsin C inhibitor AZD5248 with other notable alternatives. The following analysis is supported by experimental data to evaluate the performance and characteristics of these compounds.
Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] Dysregulation of NSP activity is implicated in a variety of inflammatory diseases, making CatC a compelling therapeutic target.[2] This guide focuses on a comparative analysis of this compound and other prominent CatC inhibitors, presenting key biochemical, pharmacokinetic, and in vivo efficacy data.
Biochemical Potency and Selectivity
The in vitro potency of CatC inhibitors is a primary determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Cell-based IC50 (nM) | Selectivity | Key Findings |
| This compound | Human CatC | ~0.079 (pIC50 9.1)[3] | ~7.9 (pIC50 8.1)[3] | High | Potent inhibitor, but development was terminated due to off-target aortic binding.[3][4] |
| Brensocatib (INS1007) | Human CatC | 3.98[5] | - | Selective | Currently in Phase 3 clinical trials for non-cystic fibrosis bronchiectasis.[6] |
| BI 1291583 | Human CatC | 0.9[7] | 0.7 (in U937 cells)[7] | >6000-fold vs. CatB, F, H, K, L, S[7] | Demonstrates high potency and selectivity with preferential distribution to the bone marrow.[7][8] |
| MOD06051 | Human CatC | 1.5[9] | 18 (in differentiated human CD34+ cells)[2] | High (no inhibition of other cathepsins at 10 µM)[2][9] | Effectively suppresses NSP activity in vitro and in vivo.[2] |
| BI-9740 | Human CatC | 1.8[8] | - | >1000-fold vs. CatB, F, H, K, L, S[10] | Reduces NSP activity in vivo and shows efficacy in a rat model of heart transplantation.[11][12] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and overall clinical viability.
| Inhibitor | Key Pharmacokinetic Parameters | Species | Notable Characteristics |
| This compound | Showed aortic binding in rats, leading to termination of development.[4][13] | Rat | The aortic binding was hypothesized to be due to reactivity with aldehydes in elastin.[4][13] |
| Brensocatib (INS1007) | Rapid oral absorption (Tmax 0.5-1.5 h), elimination half-life of 20-30 h. Linear pharmacokinetics.[14] | Human | Exposure is comparable among healthy subjects, and patients with cystic fibrosis and non-cystic fibrosis bronchiectasis.[15] |
| BI 1291583 | Readily absorbed with supra-proportional pharmacokinetics. No food effect observed.[16][17] | Human | Exhibits up to 100 times higher exposure in the bone marrow compared to plasma.[7][8] |
In Vivo Efficacy
The ultimate test of a CatC inhibitor's potential lies in its ability to modulate NSP activity and demonstrate therapeutic benefit in relevant in vivo models of disease.
| Inhibitor | Animal Model | Key Findings |
| This compound | Rat | Effectively inhibited the activation of NSPs.[3] However, the adverse aortic binding prevented further in vivo studies in humans.[4][13] |
| BI 1291583 | Mouse LPS-induced lung inflammation | Dose-dependently inhibited NE and PR3 activity in bronchoalveolar lavage fluid (BALF) neutrophils.[8][18] |
| MOD06051 | Rat model of MPO-ANCA-associated vasculitis | Dose-dependently ameliorated vasculitis and decreased neutrophil extracellular trap (NET) formation.[2][19] |
| BI-9740 | Rat model of heart transplantation | Reduced NE and CatG activity in bone marrow and improved graft function.[11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Cathepsin C activation of neutrophil serine proteases and the inhibitory mechanism of this compound and other inhibitors.
References
- 1. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor Brensocatib for Non-cystic Fibrosis Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. The pharmacokinetics of brensocatib in participants with renal impairment following a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brensocatib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Brensocatib | C23H24N4O4 | CID 118253852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of AZD5248 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of AZD5248, a potent and selective inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. The document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways to offer a clear perspective on the compound's performance and translational challenges.
Executive Summary
This compound demonstrated high potency in inhibiting DPP1 in vitro, leading to a significant reduction in the activity of downstream neutrophil serine proteases (NSPs). However, in vivo studies in rats revealed an unexpected off-target covalent binding to the aorta, a critical safety finding that led to the termination of its clinical development. This guide explores the disparity between the observed in vitro efficacy and the in vivo safety liabilities, highlighting the importance of comprehensive preclinical safety assessments.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| pIC50 vs. purified human Cathepsin C (DPP1) | 9.1 ± 0.1 | Enzymatic assay | (6) |
| pIC50 in cell-based assay | 8.1 ± 0.1 | Cellular functional assay | (6) |
| IC50 for NSP activation inhibition (related DPP1 inhibitor AZD7986) | ~60-200 nM | Human primary bone marrow-derived CD34+ neutrophil progenitor cells | (13) |
In Vivo Activity of this compound and a Related DPP1 Inhibitor
| Species | Dose | Duration | Effect | Reference |
| Rat | 10 mg/kg, twice daily (related inhibitor AZ2) | 8 days | ~90% reduction in neutrophil elastase (NE) activity in bone marrow | (7) |
| Rat | Not specified | Not specified | Exhibited covalent binding to the aorta | (1) |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of DPP1, a lysosomal cysteine protease. DPP1 plays a pivotal role in the maturation of several pro-inflammatory serine proteases within the bone marrow.
Experimental Workflows
The unexpected aortic binding of this compound prompted the development of specific in vitro assays to investigate this off-target activity.
Head-to-Head Comparison: AZD5248 and Brensocatib in the Treatment of Neutrophil-Driven Inflammatory Diseases
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of therapies targeting neutrophil-driven inflammation has seen the emergence of potent and selective inhibitors of Dipeptidyl Peptidase 1 (DPP-1), a key enzyme in the activation of neutrophil serine proteases (NSPs). Among these, AZD5248 and brensocatib have been subjects of significant investigation. This guide provides a detailed, data-supported comparison of these two molecules, summarizing their mechanisms of action, preclinical and clinical data, and safety profiles to inform researchers, scientists, and drug development professionals. While no direct head-to-head clinical trials have been conducted, a comparative analysis of their individual development pathways offers valuable insights.
At a Glance: Key Differences
| Feature | This compound | Brensocatib |
| Development Status | Terminated (preclinical stage) | Approved by the US FDA (August 2025) for non-cystic fibrosis bronchiectasis[1] |
| Primary Reason for Discontinuation | Aortic binding observed in preclinical toxicology studies[2][3][4][5] | Favorable risk-benefit profile in Phase 3 trials[1] |
| Most Advanced Indication | Not applicable | Non-Cystic Fibrosis Bronchiectasis[1] |
| Clinical Efficacy Data | Not applicable (not tested in humans) | Demonstrated reduction in exacerbations in Phase 2 (WILLOW) and Phase 3 (ASPEN) trials[6][7] |
Mechanism of Action: A Shared Target
Both this compound and brensocatib are oral, reversible inhibitors of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C.[4][8] DPP-1 is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[8] These NSPs are synthesized as inactive zymogens in the bone marrow and require DPP-1-mediated cleavage of their N-terminal dipeptides for activation.[4] By inhibiting DPP-1, both this compound and brensocatib prevent the maturation and activation of these potent, pro-inflammatory proteases, thereby reducing the downstream inflammatory cascade implicated in various chronic respiratory and inflammatory diseases.[3][8]
Preclinical Data Summary
This compound
This compound demonstrated potent inhibition of DPP-1 and subsequent reduction of active NSPs in preclinical models.
| Parameter | Result | Species |
| NE Activity Reduction (Bone Marrow) | 90% | Rat[3] |
| PR3 Activity Reduction (Bone Marrow) | 64% | Rat[3] |
| CatG Activity Reduction (Bone Marrow) | 88% | Rat[3] |
| Key Safety Finding | Aortic Binding | Rat [2][3][4][5] |
The development of this compound was terminated due to a critical safety finding of aortic binding in a rat quantitative whole-body autoradiography (QWBA) study.[2][3][4][5] This binding was hypothesized to be caused by the reactivity of the drug with aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[3][5] Despite the absence of overt pathology in one-month toxicology studies, this finding was deemed a significant risk, preventing its progression into human clinical trials.[3]
Brensocatib
Brensocatib, formerly known as AZD7986, was developed as a second-generation DPP-1 inhibitor with a modified chemical structure to mitigate the aortic binding risk observed with this compound.[3]
| Parameter | Result | Species |
| Sputum NE Activity Reduction | Dose-dependent reduction | Human (Phase 2)[7][8] |
| Sputum PR3 Activity Reduction | Reduced | Human (Phase 2) |
| Sputum CatG Activity Reduction | Reduced | Human (Phase 2)[8] |
Clinical Data Summary: Brensocatib
Brensocatib has undergone extensive clinical evaluation, culminating in its FDA approval for non-cystic fibrosis bronchiectasis.[1] The pivotal clinical trials were the Phase 2 WILLOW study and the Phase 3 ASPEN study.
WILLOW Study (Phase 2)
| Parameter | Placebo | Brensocatib (10 mg) | Brensocatib (25 mg) |
| Time to First Pulmonary Exacerbation | - | Hazard Ratio: 0.58 (p=0.03) | Hazard Ratio: 0.62 (p=0.046)[7] |
| Annualized Exacerbation Rate | - | 36% reduction (p=0.04) | 25% reduction (p=0.17)[7] |
| Sputum NE Concentration | - | Dose-dependent reduction | Dose-dependent reduction[7] |
ASPEN Study (Phase 3)
The ASPEN trial was a large, global study that confirmed the efficacy and safety of brensocatib in adults with bronchiectasis who had at least two exacerbations in the previous year.[6]
| Parameter | Placebo | Brensocatib (10 mg) | Brensocatib (25 mg) |
| Annualized Rate of Exacerbations | - | Statistically significant reduction | Statistically significant reduction |
Safety and Tolerability
This compound: The development of this compound was halted due to the preclinical safety signal of aortic binding.[2][3][4][5] As it was not tested in humans, no clinical safety data is available.
Brensocatib: Brensocatib was generally well-tolerated in clinical trials.[7] The most common adverse events were mild to moderate and included cough, headache, and sputum increase.[6] The incidence of serious adverse events and adverse events leading to discontinuation were similar between the brensocatib and placebo groups in the WILLOW trial.[7]
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA) for this compound
The QWBA study that identified the aortic binding of this compound would have followed a standardized protocol:
-
Radiolabeling: this compound was synthesized with a radioactive isotope (e.g., 14C or 3H).
-
Animal Dosing: A single dose of the radiolabeled this compound was administered to rats.
-
Sample Collection: At predetermined time points, animals were euthanized and frozen.
-
Sectioning: The frozen carcasses were embedded and sectioned into thin slices using a cryomicrotome.
-
Imaging: The sections were exposed to a phosphor imaging plate, and the distribution and concentration of radioactivity in various tissues, including the aorta, were quantified.[9][10][11]
Brensocatib Clinical Trial Protocol (ASPEN - Phase 3)
The ASPEN trial was a randomized, double-blind, placebo-controlled study with the following key design elements:[2][6][12]
-
Participants: Adults with non-cystic fibrosis bronchiectasis and a history of at least two exacerbations in the prior 12 months.[6][12]
-
Intervention: Patients were randomized (1:1:1) to receive brensocatib 10 mg, brensocatib 25 mg, or a matching placebo once daily for 52 weeks.[12]
-
Primary Endpoint: The annualized rate of pulmonary exacerbations over the 52-week treatment period.[2][6]
-
Assessments: Efficacy and safety were assessed at regular in-clinic and telephone visits throughout the study.[12]
Conclusion
The comparative analysis of this compound and brensocatib offers a clear illustration of the challenges and successes in drug development. Both molecules effectively target DPP-1, a promising mechanism for treating neutrophil-driven inflammatory diseases. However, a critical preclinical safety finding halted the development of this compound, underscoring the importance of thorough toxicological evaluation. In contrast, brensocatib, designed to avoid the safety pitfalls of its predecessor, has successfully navigated clinical trials and achieved regulatory approval, offering a new therapeutic option for patients with non-cystic fibrosis bronchiectasis. This comparison highlights the iterative nature of drug discovery and the critical role of preclinical safety assessment in determining the ultimate clinical viability of a therapeutic candidate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Brensocatib used for? [synapse.patsnap.com]
- 4. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 8. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 9. qps.com [qps.com]
- 10. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Brensocatib in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZD5248: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like AZD5248 are paramount for ensuring laboratory safety and environmental compliance. While specific disposal instructions for every research chemical are not always readily published, a systematic approach based on established hazardous waste management principles is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, a potent cathepsin C inhibitor.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of explicit disposal directives, this compound should be managed as a hazardous chemical waste. This cautious approach minimizes risks to personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Weight | 374.44 g/mol |
| Formula | C₂₂H₂₂N₄O₂ |
| Purity | ≥98% (HPLC) |
| CAS Number | 1254318-44-9 |
| Solubility in DMSO | 100 mM |
| Solubility in Ethanol | 20 mM |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific guidelines.
Waste Identification and Segregation
Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Unused Solid (Powder):
-
Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
The label should include the full chemical name: "this compound".
-
-
Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams. If this compound is dissolved in a solvent like DMSO or ethanol, it should be collected in a container designated for that specific solvent waste.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent used.
-
-
Contaminated Labware:
-
Sharps (needles, scalpels): Dispose of in a designated sharps container for chemically contaminated items.
-
Glassware (pipettes, vials): Triple-rinse with a suitable solvent. The first two rinses should be collected as hazardous chemical waste. After thorough rinsing, the glassware can typically be washed for reuse or disposed of according to standard laboratory procedures for non-hazardous glass.
-
Consumables (gloves, pipette tips, paper towels): Place in a designated container or bag for solid chemical waste.
-
Container Management
Proper management of waste containers is crucial for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Closure: Keep waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel. Ensure secondary containment is used for liquid waste to prevent spills.
Requesting Waste Pickup
Once a waste container is full, or if it has been in storage for a period defined by your institution's policy (often not exceeding one year), a waste pickup should be requested from your EHS department. Do not allow hazardous waste to accumulate in the laboratory.
Experimental Workflow: Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of different forms of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
It is important to note that the development of this compound was terminated prior to human dosing due to findings of aortic binding in a rat study.[3] This underscores the importance of handling this and all research compounds with appropriate caution throughout their lifecycle, including disposal. Always refer to the Safety Data Sheet (SDS) for the most comprehensive safety and handling information and consult with your institution's safety professionals.
References
Essential Safety and Logistical Information for Handling AZD5248
This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the handling of AZD5248 in a research setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a potent and selective inhibitor of Cathepsin C, also known as dipeptidyl peptidase 1 (DPP1).[1] It is an orally bioavailable compound intended for laboratory research use only.[1] Due to its potent biological activity, appropriate safety measures must be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[2] The following PPE should be worn at all times in the laboratory:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently, especially if they come into direct contact with the compound.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect against spills.[3][4] For procedures with a higher risk of contamination, a chemical-resistant apron or gown should be considered.[5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect the eyes from splashes or aerosols.[3] |
| Respiratory Protection | Fume Hood | All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe Shoes | To protect the feet from potential spills.[4] |
Operational and Disposal Plans
Storage and Handling:
-
Storage: this compound should be stored at -20°C in a dry and dark place for long-term stability.[1][6] For short-term storage (days to weeks), it can be kept at 0-4°C.[6]
-
Handling: As a potent compound, all handling of the solid form should be done in a designated area, preferably within a fume hood, to minimize the risk of inhalation. Avoid generating dust. When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
Experimental Protocols:
Stock Solution Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature.
-
Perform all weighing and solution preparation in a chemical fume hood.
-
To prepare a stock solution, use an appropriate solvent such as DMSO or ethanol. This compound is soluble up to 100 mM in DMSO and 20 mM in ethanol.
-
Cap the vial tightly after use and store as recommended.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including used gloves, pipette tips, and empty vials, should be considered hazardous chemical waste.
-
Disposal Containers: Contaminated waste must be collected in clearly labeled, sealed containers designated for hazardous chemical waste.[7]
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in regular trash.[7]
Signaling Pathway and Mechanism of Action
This compound acts as a potent inhibitor of Cathepsin C (DPP1). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G. By inhibiting Cathepsin C, this compound prevents the activation of these NSPs, thereby reducing downstream inflammatory processes mediated by neutrophils.[1][8]
Caption: Mechanism of action of this compound as an inhibitor of Cathepsin C.
References
- 1. bio-techne.com [bio-techne.com]
- 2. gerpac.eu [gerpac.eu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. medkoo.com [medkoo.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
